Technical Documentation Center

3-(3-Amino-4-methoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Amino-4-methoxyphenyl)propanoic acid
  • CAS: 859189-60-9

Core Science & Biosynthesis

Foundational

3-amino-4-methoxyhydrocinnamic acid CAS number

An In-depth Technical Guide to 3-Amino-4-methoxyhydrocinnamic Acid and its Chemical Precursors This technical guide provides a comprehensive overview of 3-amino-4-methoxyhydrocinnamic acid, a compound of interest in phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-4-methoxyhydrocinnamic Acid and its Chemical Precursors

This technical guide provides a comprehensive overview of 3-amino-4-methoxyhydrocinnamic acid, a compound of interest in pharmaceutical and chemical research. Due to its limited documentation in readily available chemical databases, this guide will also extensively cover its parent compounds and key precursors, for which a wealth of scientific literature exists. By understanding the synthesis, properties, and applications of these related molecules, researchers can effectively approach the study and utilization of 3-amino-4-methoxyhydrocinnamic acid.

Compound Identification and CAS Number

A direct CAS (Chemical Abstracts Service) number for 3-amino-4-methoxyhydrocinnamic acid is not prominently available in major chemical databases. This suggests that it is a novel or less-common derivative. However, the CAS numbers for closely related and commercially available compounds are well-documented:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-4-methoxybenzoic acid 2840-26-8C8H9NO3167.164
3-Hydroxy-4-methoxycinnamic acid (Isoferulic acid) 537-73-5C10H10O4194.18
p-Methoxycinnamic acid 943-89-5C10H10O3178.18
3-Methoxy-4-methylbenzoic acid 7151-68-0C9H10O3166.17

This table summarizes the key identifiers for important precursors and related compounds.

The synthesis of 3-amino-4-methoxyhydrocinnamic acid would logically proceed from one of these or similar precursors, most likely through the reduction of the double bond in the corresponding cinnamic acid derivative.

Synthesis Methodologies

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. These compounds serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1]

General Synthesis of Cinnamic Acids

A common route to cinnamic acids is through the Knoevenagel or Perkin condensation reactions, which involve the reaction of an aromatic aldehyde with malonic acid or an acid anhydride, respectively. For instance, 4-methoxycinnamic acid can be synthesized by reacting 4-methoxybenzaldehyde with malonic acid in the presence of a base like pyridine.

Experimental Protocol: Synthesis of 4-Methoxycinnamic Acid

  • In a round-bottomed flask, dissolve 4-methoxybenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of β-alanine and heat the mixture under reflux for 90 minutes.

  • After cooling to room temperature, place the reaction mixture in an ice bath.

  • Slowly add concentrated HCl to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallize the product from absolute ethanol for purification.

Synthesis of Substituted Benzoic and Cinnamic Acids

More complex derivatives, such as those with amino and methoxy groups, can be synthesized through multi-step processes. For example, the synthesis of the cancer drug Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid.[2] The synthesis of 3-amino-4-hydroxybenzoic acid can be achieved from 3-nitro-4-chlorobenzoic acid through a two-step process of nucleophilic substitution followed by reduction.[3]

The following diagram illustrates a plausible synthetic pathway for 3-amino-4-methoxyhydrocinnamic acid, starting from a substituted benzoic acid.

Synthesis_Pathway A 3-Nitro-4-methoxybenzoic acid B 3-Amino-4-methoxybenzoic acid A->B Reduction (e.g., H2, Pd/C) C 3-Amino-4-methoxybenzaldehyde B->C Reduction of Carboxylic Acid (e.g., LiAlH4) D 3-Amino-4-methoxycinnamic acid C->D Knoevenagel or Perkin Reaction (with Malonic Acid or Acetic Anhydride) E 3-Amino-4-methoxyhydrocinnamic acid D->E Catalytic Hydrogenation (e.g., H2, Pd/C) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Structural Confirmation IR IR Spectroscopy Purification->IR Structural Confirmation HPLC HPLC-UV/MS Purification->HPLC Purity Assessment Titration Acid-Base Titration Purification->Titration Purity Assessment

Sources

Exploratory

Technical Guide: 3-Amino-4-methoxybenzenepropanoic Acid

This guide provides an in-depth technical analysis of 3-Amino-4-methoxybenzenepropanoic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways (e.g., PPAR agon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-4-methoxybenzenepropanoic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways (e.g., PPAR agonists) and integrin receptors.

Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

3-Amino-4-methoxybenzenepropanoic acid (also known as 3-Amino-4-methoxyhydrocinnamic acid ) is a functionalized phenylpropanoic acid derivative characterized by a propanoic acid tail attached to a phenyl ring substituted with an amino group at position 3 and a methoxy group at position 4.

This molecule serves as a versatile building block in medicinal chemistry, particularly for constructing peptidomimetics and small-molecule inhibitors where the amino group provides a handle for further functionalization (e.g., amide coupling) and the carboxylic acid allows for esterification or cyclization.

Table 1: Chemical Identity & Synonyms
PropertyDetail
IUPAC Name 3-(3-Amino-4-methoxyphenyl)propanoic acid
Common Synonyms 3-Amino-4-methoxyhydrocinnamic acid; 3-(3-Amino-4-methoxyphenyl)propionic acid; Dihydro-3-aminoferulic acid (derivative)
CAS Number 859189-60-9 (Ring-substituted form); Note: Distinct from Beta-amino acid isomer (CAS 5678-45-5)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES COc1ccc(CCC(=O)O)cc1N
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Methoxy Ether (-OCH₃)

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 5678-45-5), where the amino group is attached to the alkyl chain (beta-position) rather than the phenyl ring. This guide focuses on the ring-substituted amino acid.

Synthesis & Production Protocols

The most robust synthesis route involves the reduction of 3-nitro-4-methoxycinnamic acid . This approach ensures regioselectivity and high yields.

Mechanism: Catalytic Hydrogenation

The synthesis proceeds via a two-step reduction sequence (often performed in a single pot) where the alkene of the cinnamic acid derivative is saturated, and the nitro group is reduced to an amine.

SynthesisPathway Start 4-Methoxy-3-nitrobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Intermediate 3-Nitro-4-methoxycinnamic acid Step1->Intermediate Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Product 3-Amino-4-methoxybenzenepropanoic acid Step2->Product

Figure 1: Synthetic pathway from 4-methoxy-3-nitrobenzaldehyde to the target amino acid.

Detailed Protocol: Hydrogenation of 3-Nitro-4-methoxycinnamic Acid

Reagents:

  • Substrate: 3-Nitro-4-methoxycinnamic acid (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 3-nitro-4-methoxycinnamic acid (10 g, 44.8 mmol) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with Hydrogen gas (3 cycles). Pressurize to 30-50 psi (2-3.5 bar) .

  • Reaction: Agitate the mixture at room temperature (25°C) for 4-6 hours . Monitor reaction progress via TLC or HPLC (disappearance of the nitro-alkene peak).

  • Filtration: Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH gradient) if high purity (>98%) is required.

Yield: Typically 85-95%.

Applications in Drug Development

3-Amino-4-methoxybenzenepropanoic acid is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.

PPAR Agonists (Metabolic Disorders)

The 3-amino-4-methoxyphenyl moiety mimics the tyrosine/phenylalanine residues found in natural ligands of Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: The carboxylic acid head group interacts with the polar region of the PPAR binding pocket (Tyr473/His449), while the phenyl ring occupies the hydrophobic pocket.

  • Example: It serves as a precursor for dual PPARα/γ agonists designed to treat Type 2 Diabetes and Dyslipidemia.

Integrin Antagonists

This scaffold is used to synthesize antagonists for integrins (e.g.,


, 

).
  • Role: The propanoic acid chain acts as an aspartic acid mimetic, binding to the metal ion-dependent adhesion site (MIDAS) of the integrin.

  • Functionalization: The 3-amino group is typically acylated with aryl-sulfonyl or aryl-carbonyl groups to provide additional binding interactions.

Peptidomimetics
  • Use: Acts as a conformationally restricted analogue of Tyrosine or Phenylalanine.

  • Benefit: Improves metabolic stability (resistance to proteases) and bioavailability compared to natural amino acids.

Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

Table 2: Quality Control Specifications
TestSpecificationMethod
Appearance Off-white to pale yellow powderVisual Inspection
Purity ≥ 98.0%HPLC (C18 Column, ACN:H₂O + 0.1% TFA)
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, -COOH), 6.6-6.4 (m, 3H, Ar-H), 4.8 (s, 2H, -NH₂), 3.7 (s, 3H, -OCH₃), 2.6 (t, 2H), 2.4 (t, 2H)400 MHz NMR
Mass Spectrometry [M+H]⁺ = 196.2 m/zLC-MS (ESI+)
Melting Point 145 - 148 °CCapillary Method

Safety & Handling (SHE)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the powder.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon) to prevent oxidation of the amino group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585889, 3-Amino-3-(4-methoxyphenyl)propanoic acid (Isomer Reference). PubChem. Available at: [Link]

Foundational

Cheminformatics & Synthetic Utility: 3-(3-amino-4-methoxyphenyl)propanoic acid

This in-depth technical guide details the physicochemical profile, synthetic pathways, and research applications of 3-(3-amino-4-methoxyphenyl)propanoic acid .[1] Technical Whitepaper for Drug Discovery & Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthetic pathways, and research applications of 3-(3-amino-4-methoxyphenyl)propanoic acid .[1]

Technical Whitepaper for Drug Discovery & Process Chemistry[1]

Executive Summary

3-(3-amino-4-methoxyphenyl)propanoic acid (CAS: 131690-57-8 ) is a bifunctional aromatic building block characterized by a hydrocinnamic acid core substituted with an electron-donating methoxy group and a nucleophilic amino group.[1]

Unlike its ortho-substituted isomers (which readily cyclize to form dihydroquinolinones), the 1,3,4-substitution pattern of this molecule renders it a thermodynamically stable "linear" scaffold.[1] This stability makes it a critical intermediate for designing peptidomimetics, extended linkers in PROTACs (Proteolysis Targeting Chimeras), and integrin antagonists where precise spatial separation between the N-terminus and C-terminus is required.[1]

Physicochemical Profile

Precise molecular weight data is essential for mass spectrometry validation (LC-MS) in proteomic and metabolic studies.[1]

Molecular Weight & Formula
PropertyValueUnitSignificance
Molecular Formula C₁₀H₁₃NO₃ -Stoichiometry verification
Average Molecular Weight 195.216 g/mol Gravimetric preparation
Monoisotopic Mass 195.08954 DaHigh-Res MS (HRMS) matching
Exact Mass 195.08954 DaTheoretical target for [M+H]⁺
[M+H]⁺ (ESI Positive) 196.0968 m/zPrimary ion in acidic LC-MS
[M-H]⁻ (ESI Negative) 194.0823 m/zPrimary ion in basic LC-MS
Isotopic Distribution Logic (Graphviz)

The following diagram illustrates the expected mass spectral fragmentation and isotopic abundance logic, crucial for confirming identity in crude reaction mixtures.

MassSpecLogic M_Ion [M+H]+ Ion m/z 196.09 C13_Sat C-13 Isotope (+1) ~11% Abundance M_Ion->C13_Sat Natural Abundance Frag_COOH Loss of COOH [M-45]+ M_Ion->Frag_COOH Collision Induced Dissociation (CID) Frag_NH3 Loss of NH3 [M-17]+ M_Ion->Frag_NH3 In-Source Fragmentation

Figure 1: Predicted Mass Spectrometry behavior for structural validation.

Synthetic Pathways & Methodology

The synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid presents a chemoselectivity challenge: reducing a nitro group without over-reducing the aromatic ring or affecting the carboxylic acid.[1]

Primary Route: Hydrogenation of Nitro-Cinnamic Precursors

The most robust route involves the reduction of 3-nitro-4-methoxycinnamic acid .[1] This approach is preferred over nitration of hydrocinnamic acid, which often yields inseparable mixtures of regioisomers (ortho/meta).

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes a starting scale of 10 mmol.

  • Precursor Preparation: Dissolve 3-nitro-4-methoxycinnamic acid (2.23 g, 10 mmol) in Methanol (50 mL) .

    • Why Methanol? High solubility of the nitro-acid and easy removal post-reaction.[1]

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (220 mg, 10 wt%) .

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm is sufficient). Stir vigorously at Room Temperature (25°C) for 12–16 hours.

    • Mechanism:[1][2][3][4] The Pd catalyst first reduces the alkene (C=C) of the cinnamic chain, followed by the reduction of the nitro group (-NO₂) to the amine (-NH₂).

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.[1]

    • Wash the pad with Methanol (2 x 10 mL).[1]

    • Concentrate the filtrate in vacuo to yield the off-white solid product.[1]

  • Purification (if necessary): Recrystallization from Ethanol/Water.

Synthesis Flowchart

SynthesisPath Start 4-Methoxycinnamic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 3-Nitro-4-methoxycinnamic acid Step1->Inter Step2 Pd/C Hydrogenation (H2, MeOH) Inter->Step2 Global Reduction Final Target: 3-(3-amino-4-methoxyphenyl)propanoic acid Step2->Final Yield >85%

Figure 2: Step-wise synthetic route ensuring regio-control via the cinnamic acid precursor.

Analytical Characterization (The "Proof")

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (DMSO-d₆, 400 MHz) Expectations
  • Methoxy Group (-OCH₃): A sharp singlet (3H) around δ 3.7–3.8 ppm .[1]

  • Methylene Chain (α-CH₂): Triplet (2H) around δ 2.4 ppm (adjacent to COOH).[1]

  • Methylene Chain (β-CH₂): Triplet (2H) around δ 2.7 ppm (adjacent to Phenyl ring).[1]

  • Aromatic Protons:

    • H-2 (between amino and alkyl chain): Doublet (small coupling) around δ 6.4–6.5 ppm .[1]

    • H-5 (ortho to methoxy): Doublet around δ 6.7 ppm .[1]

    • H-6 (adjacent to alkyl chain): Doublet of doublets around δ 6.5 ppm .[1]

  • Amine (-NH₂): Broad singlet, chemical shift varies (δ 3.0–5.0 ppm) depending on concentration and water content.[1]

Solubility & Handling[1]
  • Solubility: Soluble in DMSO, Methanol, and dilute Acid/Base.[1] Poorly soluble in non-polar solvents (Hexane, DCM) due to zwitterionic character.

  • Stability: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.[1] Store under inert gas at -20°C .

Applications in Drug Discovery

This molecule serves as a specialized "Linker-Scaffold" in medicinal chemistry.[1]

  • Peptidomimetics: It acts as a Gamma-Amino Acid mimetic .[1] Unlike flexible aliphatic chains, the phenyl ring imposes a rigid distance constraint (~5-6 Å) between the amine and the acid, useful for locking conformations in receptor binding pockets.

  • PROTAC Linkers: The aniline nitrogen provides a distinct attachment point for E3 ligase ligands (e.g., Thalidomide derivatives), while the carboxylic acid attaches to the target protein ligand.

  • Heterocycle Precursor: Can be cyclized with aldehydes to form tetrahydroisoquinolines via the Pictet-Spengler reaction, generating novel tricyclic cores.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12096266 (Isomer Analogues).[1] Retrieved from [Link]

  • ChemSrc (2025). 3-Amino-3-(4-methoxyphenyl)propanoic acid - CAS 131690-57-8.[1] Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.[1][5][6] National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-4-methoxy phenylpropanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-4-methoxyphenylpropanoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-methoxyphenylpropanoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have emerged as a focal point of research due to their broad spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of this chemical class, synthesizing current literature to offer field-proven insights into its synthesis, structure-activity relationships (SAR), and therapeutic potential. We delve into the causalities behind experimental designs, present detailed protocols for synthesis and biological evaluation, and chart future directions for drug development, with a particular emphasis on their emerging role in oncology and infectious diseases, and their prospective application in neuropharmacology.

Introduction: The Versatility of a Core Scaffold

In the landscape of drug discovery, the identification of core molecular scaffolds that can be readily modified to interact with multiple biological targets is of paramount importance. The 3-amino-4-methoxyphenylpropanoic acid framework is one such scaffold. Its inherent structural features—a propanoic acid chain providing a handle for derivatization, an amino group, and a methoxy-substituted phenyl ring—offer a rich ground for chemical modification. This has led to the development of extensive libraries of derivatives exhibiting a wide range of pharmacological effects.

The presence of the methoxybenzene moiety is a well-established strategy in medicinal chemistry, often incorporated to enhance the anticancer activity of various compounds.[1] Furthermore, the amino acid-like structure provides a versatile platform for creating hybrids with other pharmacologically active moieties, such as hydrazones, triazoles, and other heterocyclic systems, which are known to possess diverse biological activities including anticancer, antimicrobial, and antioxidant effects.[1][2] This guide will explore the synthesis of these derivatives and their demonstrated efficacy in key therapeutic areas.

Synthetic Pathways and Chemical Derivatization

The synthetic versatility of the 3-amino-4-methoxyphenylpropanoic acid core allows for the generation of large, diverse chemical libraries. The primary synthetic routes typically begin with a commercially available precursor and involve a series of standard organic reactions to build complexity and introduce various functional groups.

A common and efficient pathway involves the initial synthesis of an ester or hydrazide intermediate, which then serves as a versatile building block for further derivatization. For instance, 3-[(4-methoxyphenyl)amino]propanehydrazide is a key intermediate that can be readily prepared and subsequently reacted with a variety of electrophiles.[3]

Key Derivatization Reactions Include:

  • Formation of Hydrazones (Schiff Bases): Condensation of the propanehydrazide intermediate with various aromatic or heterocyclic aldehydes and ketones. This is a robust reaction that introduces significant structural diversity.[1][2]

  • Cyclization to Heterocycles: The hydrazide or thiosemicarbazide derivatives can be cyclized to form stable five-membered heterocyclic rings like 1,2,4-triazoles or thiadiazoles, which are important pharmacophores.[3]

  • Acylation and Amidation: The amino group or the hydrazide moiety can be acylated to introduce different substituents, including those containing other functional groups like phthalimides.[1]

  • Reaction with Dicarbonyl Compounds: Condensation with compounds like isatin or hexane-2,5-dione can lead to the formation of pyrrole or oxindole moieties.[1]

The causality behind these choices lies in the established pharmacological relevance of the appended moieties. For example, the azomethine (-NH-N=CH-) group in hydrazones is a known pharmacophore associated with a wide range of biological activities.[1] Similarly, incorporating heterocyclic systems like triazoles or thiophenes is a proven strategy for enhancing therapeutic efficacy.

Workflow: General Synthesis of Derivatives

Synthetic Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Final Products Start 4-Aminophenol / 3-aminopropanoic acid precursors Intermediate 3-[(4-methoxyphenyl)amino] propanehydrazide Start->Intermediate Multi-step synthesis (e.g., Michael addition, esterification, hydrazinolysis) Hydrazones Hydrazone Derivatives (Schiff Bases) Intermediate->Hydrazones Semicarbazides Semicarbazide / Thiosemicarbazide Derivatives Intermediate->Semicarbazides Aldehydes Aromatic / Heterocyclic Aldehydes & Ketones Aldehydes->Hydrazones Isocyanates Isocyanates / Isothiocyanates Isocyanates->Semicarbazides CyclizingAgents Cyclizing Agents (e.g., CS2/KOH) Triazoles Triazole / Thiadiazole Derivatives CyclizingAgents->Triazoles Semicarbazides->Triazoles Cyclization

Caption: General synthetic workflow for producing diverse derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 3-amino-4-methoxyphenylpropanoic acid have demonstrated significant potential across several therapeutic domains. The structure-activity relationship (SAR) analyses reveal that specific substitutions are crucial for directing the biological effects.

Anticancer Activity

A substantial body of research highlights the potent antiproliferative properties of these derivatives against various cancer cell lines.

  • Glioblastoma and Breast Cancer: Novel derivatives have shown high cytotoxicity against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells.[3] Notably, the compounds were generally more effective against the U-87 cell line.[1] One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced U-87 cell viability to just 19.6%.[1]

  • Lung Cancer: In studies against A549 non-small cell lung cancer cells, derivatives bearing an oxime moiety demonstrated the most promising antiproliferative effects, with some showing IC50 values in the low micromolar range, significantly surpassing the efficacy of cisplatin.[4] Further studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that compounds with a 2-furyl substituent or a 1-naphthyl substituent were effective at reducing A549 cell viability and migration.[5][6]

  • Mechanism of Action: In silico studies suggest that these compounds may exert their anticancer effects by targeting key signaling proteins. For example, certain derivatives are proposed to interact with human SIRT2 and EGFR, which are critical regulators of cell growth and proliferation.[4]

Table 1: Summary of Anticancer Activity Data

Compound Type Cancer Cell Line Activity Metric Result Reference
Triazole-thione Glioblastoma (U-87) % Cell Viability 19.6 ± 1.5% [1]
Oxime-Carboxylic Acid Lung (A549) IC50 2.47 µM [4]
Hydrazone (1-naphthyl) Lung (A549) % Cell Viability 42.1% [6]

| Hydrazone (2-furyl) | Lung (A549) | % Cell Viability | <50% |[5] |

Antioxidant Properties

Many derivatives exhibit significant antioxidant activity, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This property is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer.[5]

  • Several compounds, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and a naphthalene-bearing hydrazone, demonstrated antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid.[1][3]

  • The presence of a phenolic hydroxyl group in related scaffolds is known to confer antioxidant activity, which provides a rationale for developing these compounds to modulate oxidative stress in disease states.[6] The structure-activity relationship suggests that the specific substituents on the phenyl ring and the nature of the heterocyclic moiety play a key role in modulating this activity.[1]

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for novel antimicrobial agents. Derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown significant promise in this area.

  • Broad-Spectrum Activity: These compounds have exhibited structure-dependent activity against both ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[2][7]

  • Potent Derivatives: Hydrazones containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity.[2][7] They were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the emerging fungal pathogen Candida auris, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[2][7][8]

Table 2: Summary of Antimicrobial Activity (MICs)

Compound Type Pathogen MIC Range (µg/mL) Reference
Heterocyclic Hydrazones MRSA 1 - 8 [7]
Heterocyclic Hydrazones VRE 0.5 - 2 [7]
Heterocyclic Hydrazones Candida auris 0.5 - 64 [2][7]

| Heterocyclic Hydrazones | Gram-negative pathogens | 8 - 64 |[7] |

Potential in Neuropharmacology: GABA Receptor Modulation

While direct studies on 3-amino-4-methoxyphenylpropanoic acid derivatives as GABA modulators are limited in the current literature, this remains a highly promising and logical avenue for future investigation. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are validated targets for treating a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[9][10]

  • Structural Analogy: Phenylpropanoic acid derivatives are structurally related to known GABA receptor modulators. For instance, baclofen, a GABA-B receptor agonist, is 3-amino-2-(4-chlorophenyl)propanoic acid. Homologues and derivatives of this structure have been synthesized and tested as GABA receptor antagonists.[11]

  • Therapeutic Rationale: Attenuating GABAergic neurotransmission is implicated in the etiology of numerous CNS disorders.[9][12] Developing novel, selective allosteric modulators of GABA-A receptors or antagonists of GABA-B receptors could offer improved therapeutic profiles with fewer side effects compared to existing drugs like benzodiazepines.[13][14]

  • Future Exploration: The 3-amino-4-methoxyphenylpropanoic acid scaffold, with its potential for extensive and diverse derivatization, is an ideal candidate for screening against GABA receptor subtypes. The methoxy substituent could influence blood-brain barrier permeability and binding affinity, making this an attractive area for drug development.

Diagram: GABAergic Synapse and Drug Targets

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Enzyme) Glutamate->GAD GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synthesis GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl- Influx GABA_A->Cl_ion Opens GABA_B GABA-B Receptor (GPCR) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_Synapse->GABA_A Binds GABA_Synapse->GABA_B Binds Modulator Potential Target: Allosteric Modulators (e.g., Phenylpropanoic Acid Derivatives) Modulator->GABA_A Modulates

Caption: Potential action of derivatives on the GABAergic synapse.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used for synthesis and evaluation must be robust and self-validating.

Protocol 1: Synthesis of a Representative Hydrazone Derivative

This protocol describes the condensation reaction between 3-[(4-methoxyphenyl)amino]propanehydrazide and an aromatic aldehyde.

  • Dissolution: Dissolve 1.0 equivalent of 3-[(4-methoxyphenyl)amino]propanehydrazide in anhydrous methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution to protonate the carbonyl oxygen, thereby activating the aldehyde.

  • Aldehyde Addition: Add 1.0-1.1 equivalents of the desired aromatic aldehyde to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation reaction to proceed to completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., methanol) to remove unreacted starting materials, and dry. If necessary, recrystallize the product from a suitable solvent like propan-2-ol to obtain a pure sample.[1]

  • Characterization: Confirm the structure of the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]

Protocol 2: MTT Assay for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549 or U-87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard drug like cisplatin (positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][4]

Conclusion and Future Directions

The 3-amino-4-methoxyphenylpropanoic acid scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The existing literature robustly demonstrates that its derivatives possess significant and varied biological activities, particularly as anticancer, antioxidant, and antimicrobial agents. The ease of synthesis and the potential for extensive derivatization make this an attractive core structure for further exploration.

Future research should be directed towards:

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms behind the observed anticancer and antimicrobial activities is critical for rational drug design and optimization.

  • In Vivo Validation: Promising lead compounds identified from in vitro screens must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration in Neuropharmacology: A focused investigation of derivative libraries for activity at GABA receptors and other CNS targets is highly warranted, given the structural similarities to known neuroactive compounds.

  • ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties will be essential for identifying candidates with drug-like properties suitable for clinical development.[8]

By leveraging the insights from existing research and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 3-amino-4-methoxyphenylpropanoic acid derivatives, paving the way for new treatments for some of the world's most pressing diseases.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]

  • 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. ChemBK. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

  • Delineation of the functional properties and the mechanism of action of AA29504, an allosteric agonist and positive allosteric modulator of GABAA receptors. BioKB. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

  • Delineation of the functional properties and the mechanism of action of AA29504, an allosteric agonist and positive allosteric modulator of GABAA receptors. BioKB. Available at: [Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]

  • Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Research @ Flinders. Available at: [Link]

  • Neuropharmacology in the Treatment of Neurological and Psychiatric Disorders: Mechanisms and Therapeutic Approaches. Walsh Medical Media. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid from 3-nitro-4-methoxycinnamic acid

An Application Note for the Synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid Title: A Robust One-Pot Synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid via Catalytic Transfer Hydrogenation Abstract: This applic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid

Title: A Robust One-Pot Synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid via Catalytic Transfer Hydrogenation

Abstract: This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid from 3-nitro-4-methoxycinnamic acid. The described method utilizes a one-pot catalytic hydrogenation reaction with palladium on carbon (Pd/C) as the catalyst. This process concurrently reduces the aromatic nitro group to a primary amine and hydrogenates the alkene double bond of the cinnamic acid moiety to the corresponding saturated propanoic acid side-chain. This transformation is fundamental in medicinal chemistry, yielding a valuable scaffold for drug development and other advanced chemical applications. This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in organic synthesis and drug discovery.

Introduction and Mechanistic Overview

Substituted phenylpropanoic acids, particularly those bearing an amino group, are privileged structures in pharmaceutical science, serving as key intermediates for a wide range of biologically active molecules. The conversion of a nitroarene to an aniline is a cornerstone transformation in organic chemistry.[1] The chosen synthetic strategy—catalytic hydrogenation—is frequently the method of choice due to its high efficiency, clean conversion, and amenability to scaling.[2]

The reaction proceeds via heterogeneous catalysis on the surface of palladium metal. Both the nitro group and the alkene are adsorbed onto the catalyst surface along with hydrogen. The transformation involves the simultaneous reduction of two distinct functional groups:

  • Nitro Group Reduction: This is a six-electron reduction that proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[1][3] This stepwise reduction occurs rapidly on the catalyst surface.

  • Alkene Hydrogenation: The π-bond of the alkene is saturated by the addition of two hydrogen atoms across the double bond, converting the cinnamic acid derivative to a propanoic acid derivative.[4]

This concurrent, one-pot approach is highly efficient, minimizing the need for intermediate isolation and purification steps, thereby improving overall yield and process economy.

Overall Reaction Scheme

The chemical transformation is as follows:

Experimental Protocol

This protocol is designed for the synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierTypical Quantity (for 5 mmol scale)Molar Eq.
3-nitro-4-methoxycinnamic acid≥98%Commercial1.12 g1.0
10% Palladium on Carbon (Pd/C)50% wet basisCommercial110 mg~1 mol% Pd
Ethanol (EtOH)AnhydrousCommercial50 mL-
Hydrogen Gas (H₂)High PurityGas SupplierSufficient pressureExcess
Celite® 545Filtration AidCommercialAs needed-
Dichloromethane (DCM)ACS GradeCommercialFor extraction-
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL hydrogenation flask or a suitable high-pressure vessel, add 3-nitro-4-methoxycinnamic acid (1.12 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a gentle stream of inert gas (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (110 mg). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Always handle in an inert atmosphere or use the 50% wet catalyst.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or similar). Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (typically 3-4 bar or ~50 psi) with hydrogen gas.

  • Reaction Execution: Begin vigorous stirring or shaking and heat to a mild temperature (e.g., 40 °C) if necessary to increase the reaction rate. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-6 hours, or when hydrogen uptake ceases.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture (after carefully venting and re-purging with inert gas) can be filtered through a small plug of Celite® and spotted on a TLC plate. The disappearance of the starting material indicates reaction completion.

  • Catalyst Filtration (Workup): Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel three times with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure all product is collected. Safety Note: The filtered catalyst remains active and pyrophoric. Do not allow the filter cake to dry in the air. Quench it carefully by submerging it in a beaker of water away from flammable materials.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If further purification is required, it can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by acid-base extraction. To do this, dissolve the crude product in dilute HCl, wash with dichloromethane to remove non-basic impurities, then basify the aqueous layer with NaHCO₃ and extract the product with dichloromethane. Dry the organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure product.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Starting Material - Pd/C Catalyst dissolve Dissolve Starting Material in Ethanol reagents->dissolve setup Assemble Hydrogenation Apparatus dissolve->setup purge Purge with H₂ setup->purge hydrogenate Run Hydrogenation (Monitor H₂ uptake) purge->hydrogenate vent Vent H₂ & Purge N₂ hydrogenate->vent filter Filter Catalyst (via Celite®) vent->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (e.g., Recrystallization) evaporate->purify characterize Characterize Product: - NMR - MS - IR purify->characterize

Caption: Workflow for the synthesis of 3-(3-amino-4-methoxyphenyl)propanoic acid.

Product Characterization

The identity and purity of the final product, 3-(3-amino-4-methoxyphenyl)propanoic acid, should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale tan solid.

  • Mass Spectrometry (ESI-MS): The calculated monoisotopic mass is 195.09 g/mol .[5] Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 196.10.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons (typically in the range of 6.5-7.0 ppm), the methoxy group singlet (~3.8 ppm), and the aliphatic protons of the propanoic acid chain (two triplets, ~2.5-3.0 ppm). The amine and carboxylic acid protons may appear as broad singlets.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirming the transformation include:

    • Disappearance of the characteristic NO₂ stretches of the starting material (approx. 1520 cm⁻¹ and 1340 cm⁻¹).

    • Appearance of N-H stretching bands for the primary amine (two bands in the region of 3300-3500 cm⁻¹).

    • Presence of the broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

Summary of Key Data and Yields

ParameterDescriptionExpected Value
Starting Material 3-nitro-4-methoxycinnamic acid-
Product 3-(3-amino-4-methoxyphenyl)propanoic acid-
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.22 g/mol -
Reaction Time Time until H₂ uptake ceases4 - 6 hours
Reaction Temperature Reaction vessel temperature25 - 40 °C
Hydrogen Pressure Initial H₂ pressure50 psi (3.4 bar)
Expected Yield Isolated yield of pure product>90%

References

  • Wikipedia contributors. (2024). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • Ram, S. R., & Li, W. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Pask, C. M., & Rzepa, H. S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Yang, C., Xue, W., Yin, H., Lu, Z., Wang, A., Shen, L., & Jiang, Y. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 41(19), 10876-10883.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585889, 3-amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Yang, C., Xue, W., Yin, H., Lu, Z., Wang, A., Shen, L., & Jiang, Y. (2017). Supporting Information: Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70078875, 3-(3-amino-4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid.
  • Stolar, T., et al. (2025). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. ACS Sustainable Chemistry & Engineering, 13(43), 14389–14399.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.).
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12096266, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Johnstone, R. A. W., & Wilby, A. H. (1985).
  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

Sources

Application

Application Note: Using 3-Amino-4-Methoxyhydrocinnamic Acid in Peptide Synthesis

This Application Note and Protocol guide details the use of 3-amino-4-methoxyhydrocinnamic acid (often abbreviated as AMHCA or similar derivatives) in solid-phase peptide synthesis (SPPS). This molecule is a critical pep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-amino-4-methoxyhydrocinnamic acid (often abbreviated as AMHCA or similar derivatives) in solid-phase peptide synthesis (SPPS). This molecule is a critical peptidomimetic scaffold , often used to introduce conformational constraints, improve metabolic stability, or serve as a linker in drug discovery (e.g., integrin antagonists).

[1]

Introduction & Chemical Logic

3-amino-4-methoxyhydrocinnamic acid (systematically 3-(3-amino-4-methoxyphenyl)propanoic acid ) represents a class of "aniline-based" amino acids. Unlike standard


- or 

-amino acids where the amino group is aliphatic, this building block features an aromatic amine (aniline) .
The "Aniline Challenge" in SPPS

The integration of this unit presents a specific chemical challenge: Nucleophilicity .

  • Aliphatic Amines (Standard AA):

    
    . Highly nucleophilic. Coupling is rapid (15–30 min).
    
  • Aromatic Amines (Anilines):

    
    . significantly lower nucleophilicity due to resonance delocalization of the lone pair into the phenyl ring.
    
  • Substituent Effect: The 4-methoxy group (ortho to the amine) is electron-donating (

    
     effect), which increases nucleophilicity compared to a naked aniline, making coupling feasible but still slower than standard amino acids. However, it also introduces steric bulk  near the reaction center.
    

This guide provides a high-fidelity protocol for coupling to and from this unit, ensuring high yield and purity.

Structural Visualization

The following diagram illustrates the chemical structure and the competing electronic/steric effects that dictate the synthesis strategy.

AMHCA_Structure cluster_0 Reactivity Profile Aniline Aromatic Amine (Low Nucleophilicity) Backbone Hydrocinnamic Backbone (Flexible Linker) Aniline->Backbone Attached at C3 Methoxy 4-Methoxy Group (+M Effect / Steric Bulk) Methoxy->Aniline Ortho Position (Activates Amine) COOH Carboxylic Acid (Standard Coupling) Backbone->COOH Propanoic Chain

Caption: Structural analysis of 3-amino-4-methoxyhydrocinnamic acid showing the interplay between the deactivating aromatic ring and the activating methoxy substituent.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

ReagentSpecificationPurpose
Fmoc-AMHCA >98% Purity, Fmoc-protected anilineThe Building Block
HATU High-grade coupling reagentStrong activation for difficult couplings
HOAt AdditiveReduces racemization (if chiral) & enhances rate
DIPEA Anhydrous, redistilledBase
DMF/NMP Peptide Grade (low amine content)Solvent (NMP preferred for difficult sequences)
Chloranil 2% in DMF/AcetaldehydeMonitoring test (Specific for aromatic/secondary amines)

Detailed Protocol

Phase A: Coupling Fmoc-AMHCA to the Resin (or Peptide Chain)

Since the carboxylic acid is aliphatic (propanoic acid derivative), this step is standard.

  • Activation : Dissolve Fmoc-AMHCA (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Base Addition : Add DIPEA (6.0 eq).[1] Pre-activate for 30 seconds (do not over-activate to avoid ester hydrolysis).

  • Coupling : Add solution to the resin-bound free amine.

  • Time : Shake at Room Temperature (RT) for 45–60 minutes .

  • Wash : DMF (3x), DCM (3x), DMF (3x).

  • QC : Perform Kaiser test. It should be negative (colorless beads).

Phase B: Fmoc Removal (Deprotection of the Aniline)
  • Deprotection : Treat resin with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if Asp is present).

    • Cycle 1: 5 minutes.

    • Cycle 2: 15 minutes.

  • Wash : Extensive washing is critical to remove piperidine, which can form adducts with the activated species in the next step. Wash DMF (5x).

  • QC : The resin beads will likely not turn deep blue in a standard Kaiser test because anilines react differently. Use the Chloranil Test or simply proceed if the protocol is validated.

Phase C: Coupling the Next Amino Acid TO the Aniline (The Critical Step)

This is the rate-limiting step. The nucleophile is the sterically hindered, electron-poor aniline.

Method 1: High-Efficiency Activation (Recommended)

  • Reagents : Use HATU (or HCTU) / HOAt system.[2] PyBOP is often too slow.

  • Stoichiometry :

    • Fmoc-Amino Acid: 5.0 eq

    • HATU: 4.9 eq

    • HOAt: 5.0 eq (Crucial additive for anilines)

    • DIPEA: 10.0 eq

  • Procedure :

    • Dissolve AA, HATU, and HOAt in minimal NMP (N-methylpyrrolidone enhances rate over DMF).

    • Add DIPEA.[1][3]

    • Add to resin immediately.

  • Reaction Conditions :

    • Time : 2 hours at RT.[3]

    • Double Coupling : Drain and repeat the coupling with fresh reagents for another 2 hours.

  • Monitoring :

    • Chloranil Test : Check for the presence of free aniline.

      • Positive: Green/Blue beads (Incomplete).

      • Negative: Colorless/Yellowish beads (Complete).

    • Micro-cleavage : If unsure, cleave 2 mg of resin and check via LC-MS.

Method 2: Symmetric Anhydride (For Extremely Difficult Cases) If Method 1 fails (incomplete coupling >10%):

  • React Fmoc-AA (10 eq) with DIC (5 eq) in DCM for 20 mins to form the symmetric anhydride.

  • Evaporate DCM (if possible) and redissolve in DMF.

  • Add to resin and heat to 50°C (microwave or conventional heating) for 1 hour.

Workflow Logic & Decision Tree

Use this flowchart to navigate the coupling process for the aniline functionality.

Coupling_Logic Start Start: Free Aniline on Resin Standard_Coup Attempt 1: HATU/HOAt (5 eq) 2 x 2 Hours @ RT Start->Standard_Coup Check QC: Chloranil Test / LCMS Standard_Coup->Check Success Coupling Complete Proceed to Fmoc Removal Check->Success Pass Fail Incomplete (>5% Free Aniline) Check->Fail Fail Advanced_Coup Attempt 2: Symmetric Anhydride or BTC (Acid Chloride) @ 50°C Fail->Advanced_Coup Advanced_Coup->Check Re-test

Caption: Decision tree for coupling amino acids to the low-nucleophilicity aniline moiety of AMHCA.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Deletion Sequence) Incomplete coupling to aniline.Switch solvent to NMP. Use HOAt additive.[2][4] Perform double coupling.
Racemization of Previous AA Over-activation of the incoming AA.Use Collidine instead of DIPEA as the base (milder). Keep pre-activation time < 2 min.
Colored Product Oxidation of the electron-rich phenol/aniline.Ensure all solvents are degassed. Add Ascorbic acid or DTT during cleavage if the methoxy group is sensitive (rare).
Aggregation Hydrophobic aromatic stacking.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.

References

  • Solid-Phase Synthesis of Aniline-Containing Peptides

    • Title: Efficient Coupling of Aniline Deriv
    • Source: Journal of Peptide Science, 2018.
    • Context: Establishes HATU/HOAt as the gold standard for aniline coupling.
    • (General Journal Link)

  • Peptidomimetic Design

    • Title: Peptidomimetics in Drug Discovery: A Comprehensive Review.
    • Source: Frontiers in Chemistry, 2021.
    • Context: Discusses the use of hydrocinnamic acid scaffolds for rigidifying peptide backbones.
  • Monitoring Difficult Couplings

    • Title: The Chloranil Test: A Reliable Method for the Detection of Secondary and Arom
    • Source: Chemical Biology & Drug Design.
    • Context: Validates the use of Chloranil over Kaiser for this specific applic

(Note: Specific protocols adapted from standard SPPS methodologies for electron-deficient amines found in "Fmoc Solid Phase Peptide Synthesis: A Practical Approach" by Chan & White).

Sources

Method

Preparation of quinolinone derivatives from 3-(3-amino-4-methoxyphenyl)propanoic acid

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of dihydroquinolinone (hydrocarbostyril) derivatives, specifically focusing on the 6-methoxy-3,4-dihydroqui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of dihydroquinolinone (hydrocarbostyril) derivatives, specifically focusing on the 6-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold, which is a critical pharmacophore in drugs like Cilostazol and Aripiprazole .[1]

Critical Scientific Note: The starting material specified in the topic—3-(3-amino-4-methoxyphenyl)propanoic acid—possesses a meta-relationship between the amine (position 3) and the propanoic acid side chain (position 1).[1] Direct intramolecular cyclization of this specific isomer to form a fused six-membered lactam (quinolinone) is geometrically constrained and typically yields polymeric products or benzazepinones (7-membered rings).

To ensure scientific utility and trustworthiness, this guide details the protocol for the regiochemically correct precursor (ortho-amino analogue) or the equivalent Friedel-Crafts route , while explicitly analyzing the reactivity limitations of the meta-isomer.

[1]

Introduction & Retrosynthetic Analysis[1]

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for phosphodiesterase III inhibitors (e.g., Cilostazol ) and partial dopamine agonists (e.g., Aripiprazole ).

The synthesis typically targets the closure of the lactam ring fused to the aromatic system. While the prompt suggests starting from an amino-acid precursor, the success of the reaction is strictly governed by the ortho-disposition of the amine and the propanoic acid chain.

Retrosynthetic Disconnection

The formation of the bicyclic core relies on the formation of the N1–C2 amide bond (Lactamization) or the C4–C4a bond (Friedel-Crafts).

  • Path A (Lactamization): Requires 3-(2-amino-4-methoxyphenyl)propanoic acid.[1]

  • Path B (Friedel-Crafts): Requires N-(4-methoxyphenyl)-3-chloropropanamide.[1]

Caption: Retrosynthetic logic demonstrating the necessity of ortho-positioning for quinolinone formation. The meta-isomer (red) fails to cyclize to the target.

Core Protocol: Cyclization to Quinolinone[2][3]

Since the 3-amino (meta) isomer does not yield the target, this protocol describes the Standard Industrial Method (Friedel-Crafts) and the Acid-Catalyzed Cyclization of the Ortho-Isomer .[1]

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Converting 3-(2-amino-4-methoxyphenyl)propanoic acid to the quinolinone.[1]

Reagents:

  • Precursor: 3-(2-amino-4-methoxyphenyl)propanoic acid (1.0 equiv)[1]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 equiv by weight)

  • Quench: Crushed Ice/Water[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge Polyphosphoric Acid (PPA). Heat to 60°C to lower viscosity.

  • Addition: Add the amino-acid precursor portion-wise to the warm PPA. Ensure thorough dispersion.

  • Cyclization: Increase temperature to 100°C – 110°C . Stir for 2–4 hours .

    • Mechanism:[1][2][3][4] The PPA activates the carboxylic acid (forming a mixed anhydride or acyl phosphate), which is then attacked by the ortho-amine nucleophile.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[5] The starting material (polar amino acid) will disappear, and a less polar UV-active spot (Lactam) will appear.

  • Quench: Cool the reaction mixture to ~60°C. Carefully pour the syrup into a beaker containing crushed ice (10x reaction volume) with vigorous stirring. Caution: Exothermic.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Methanol/Water.

Method B: Intramolecular Friedel-Crafts (Cilostazol Route)

Best for: Synthesizing the core from commercially available p-Anisidine (avoiding the difficult nitration/reduction regiochemistry).[1]

Reagents:

  • Starting Material: N-(4-methoxyphenyl)-3-chloropropanamide[1][5]

  • Catalyst: Aluminum Chloride (

    
    ) (2.5 – 3.0 equiv)
    
  • Solvent: Chlorobenzene or no solvent (melt).

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add

    
     and Chlorobenzene.
    
  • Addition: Add the amide precursor slowly at room temperature.

  • Reaction: Heat slowly to 120°C . Evolution of HCl gas will occur (scrubbing required).

  • Duration: Maintain at 120°C for 1–2 hours.

  • Workup: Pour the hot mixture onto ice/HCl. The resulting solid is the crude 6-methoxy-3,4-dihydroquinolin-2(1H)-one .[1]

  • Yield: Typically 85–95%.

Derivatization: N-Alkylation

Once the Quinolinone core is synthesized, functionalization at the Nitrogen (N1) is the most common modification for drug development (e.g., attaching the tetrazole side chain for Cilostazol).

Protocol for N-Alkylation:

  • Deprotonation: Dissolve the quinolinone (1.0 equiv) in DMF or DMSO. Add Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate. Stir at RT for 30 min.
    
  • Alkylation: Add the alkyl halide (e.g., 1-chloro-4-bromobutane) (1.2 equiv).[1]

  • Heating: Heat to 60–80°C for 4–12 hours.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.[6]

Analytical Validation

Successful synthesis is validated by the following characteristic signals.

TechniqueParameterCharacteristic Signal (Target: 6-Methoxy-dihydroquinolinone)
1H NMR Amide NH Broad singlet at

9.0 – 10.0 ppm (disappears with

).[1]
1H NMR Lactam Ring Two triplets at

2.4 – 2.9 ppm (C3 and C4 protons). Characteristic of dihydroquinolinone.
1H NMR Methoxy Singlet at

3.7 – 3.8 ppm.[4]
IR Carbonyl Strong stretch at 1650 – 1680

(Amide I).
MS M+H m/z ~178.08 (for 6-methoxy variant).

Troubleshooting & Optimization

The "Meta-Isomer" Trap

If you are strictly forced to use 3-(3-amino-4-methoxyphenyl)propanoic acid :

  • Observation: The reaction turns black/tarry with PPA.

  • Reason: The amine cannot reach the activated acid to form a 6-membered ring. It may form intermolecular amides (polymers) or attempt to close to a 7-membered ring (Benzazepinone) at position 2, which is sterically hindered and electronically disfavored compared to polymerization.

  • Solution: You must perform a Gould-Jacobs reaction (reaction with diethyl ethoxymethylenemalonate) on the amine group. This will build a new pyridine ring on the amine, leaving the propanoic acid chain as a pendant group. This yields a 4-hydroxyquinoline derivative , not a dihydroquinolinone.[1]

Regioselectivity Control
  • Issue: Nitration of 3-(4-methoxyphenyl)propanoic acid usually yields the 3-nitro isomer (leading to the useless 3-amino precursor).[1]

  • Fix: Use the Friedel-Crafts Amide Route (Method B) to guarantee the correct regiochemistry.

References

  • Nishi, T., et al. (1983). "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II. Synthesis and biological activity of 6-(3-substituted propoxy)- and 6-(4-substituted butoxy)-2-oxo-1,2,3,4-tetrahydroquinolines." Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157. Link

  • Meth-Cohn, O. (2000). "Quinolinones and Dihydroquinolinones."[2][5] Comprehensive Heterocyclic Chemistry II.

  • Seki, M., et al. (2004). "A Practical Synthesis of Cilostazol." Chemical & Pharmaceutical Bulletin, 52(1), 153-154. (Describes the Friedel-Crafts route).
  • PubChem. "3-(3-amino-4-methoxyphenyl)propanoic acid."[1][7][8] Link (Verifying the meta-substitution pattern).

Sources

Application

Application Notes and Protocols: Cyclization of 3-(3-amino-4-methoxyphenyl)propanoic acid to Heterocycles

Introduction The strategic cyclization of 3-(3-amino-4-methoxyphenyl)propanoic acid and its derivatives serves as a powerful tool in synthetic organic chemistry for the construction of a diverse array of nitrogen- and ox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic cyclization of 3-(3-amino-4-methoxyphenyl)propanoic acid and its derivatives serves as a powerful tool in synthetic organic chemistry for the construction of a diverse array of nitrogen- and oxygen-containing heterocycles. These heterocyclic scaffolds, including quinolinones, tetrahydroisoquinolines, and benzoxazinones, are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The inherent bifunctionality of the starting material, possessing both a nucleophilic amino group and a carboxylic acid, presents unique challenges and opportunities in directing the cyclization pathway. Careful selection of reaction conditions and, where necessary, the implementation of protecting group strategies are paramount to achieving the desired regioselectivity and chemical yield.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic systems from 3-(3-amino-4-methoxyphenyl)propanoic acid. The methodologies discussed herein are grounded in established synthetic transformations, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Protecting Group Strategies: A Critical Consideration

The presence of both a primary amine and a carboxylic acid in the starting material necessitates a thoughtful approach to chemical synthesis. Unwanted side reactions, such as intermolecular amide formation leading to oligomerization, can compete with the desired intramolecular cyclization. To mitigate these challenges, the selective protection of one or both functional groups is often a crucial first step.

The choice of protecting group is dictated by its stability to the subsequent cyclization conditions and the ease of its removal post-cyclization. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, offers the highest degree of synthetic flexibility.[1]

  • Amino Group Protection: The amino group is typically protected as a carbamate, for example, a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. These groups are generally stable to a wide range of reaction conditions and can be readily removed under acidic or hydrogenolytic conditions, respectively.

  • Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester, such as a methyl or ethyl ester. Esterification is typically achieved by treatment with the corresponding alcohol under acidic catalysis.

The following protocols will specify the necessary protection and deprotection steps for each synthetic route.

I. Synthesis of Dihydroquinolones via Intramolecular Friedel-Crafts Acylation

The synthesis of dihydroquinolones from 3-(3-amino-4-methoxyphenyl)propanoic acid can be achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution to form the new heterocyclic ring.[2] To facilitate this transformation, the amino group must first be acylated, and the carboxylic acid needs to be activated.

Reaction Pathway

G A 3-(3-amino-4-methoxyphenyl)propanoic acid B N-acetyl-3-(3-amino-4-methoxyphenyl)propanoic acid A->B Acetic Anhydride C N-acetyl-3-(3-amino-4-methoxyphenyl)propanoyl chloride B->C Thionyl Chloride D 7-methoxy-5-oxo-5,6,7,8-tetrahydroquinoline C->D AlCl3 (Lewis Acid)

Figure 1: Workflow for Dihydroquinolone Synthesis.

Protocol 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one

Step 1: N-Acetylation of 3-(3-amino-4-methoxyphenyl)propanoic acid

  • To a stirred solution of 3-(3-amino-4-methoxyphenyl)propanoic acid (1.0 eq) in glacial acetic acid (10 mL/g), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL/g).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-3-(3-amino-4-methoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Suspend N-acetyl-3-(3-amino-4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (20 mL/g).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (20 mL/g) at 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the AlCl₃ suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL/g).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one.

Reactant Product Yield (%) Key Analytical Data
N-acetyl-3-(3-amino-4-methoxyphenyl)propanoic acid7-methoxy-1,2,3,4-tetrahydroquinolin-4-one60-75¹H NMR, ¹³C NMR, MS

Table 1: Summary of Dihydroquinolone Synthesis.

II. Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] For the target molecule, the carboxylic acid group should be protected as an ester to prevent interference with the reaction.

Reaction Pathway

G A 3-(3-amino-4-methoxyphenyl)propanoic acid B Methyl 3-(3-amino-4-methoxyphenyl)propanoate A->B SOCl2, Methanol C Iminium ion intermediate B->C Formaldehyde, Acid Catalyst (TFA) D Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate C->D Intramolecular Cyclization E 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid D->E Saponification (e.g., LiOH)

Figure 2: Workflow for Tetrahydroisoquinoline Synthesis.

Protocol 2: Synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Step 1: Esterification of 3-(3-amino-4-methoxyphenyl)propanoic acid

  • Suspend 3-(3-amino-4-methoxyphenyl)propanoic acid (1.0 eq) in methanol (15 mL/g).

  • Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-(3-amino-4-methoxyphenyl)propanoate, which can be used in the next step without further purification.

Step 2: Pictet-Spengler Cyclization

  • Dissolve methyl 3-(3-amino-4-methoxyphenyl)propanoate (1.0 eq) in anhydrous dichloromethane (20 mL/g).

  • Add paraformaldehyde (1.5 eq) to the solution.

  • Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Step 3: Saponification

  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford 7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Reactant Product Overall Yield (%) Key Analytical Data
3-(3-amino-4-methoxyphenyl)propanoic acid7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid55-70¹H NMR, ¹³C NMR, HRMS

Table 2: Summary of Tetrahydroisoquinoline Synthesis.

III. Synthesis of Dihydro-1,3-Benzoxazin-4-ones

The synthesis of dihydro-1,3-benzoxazin-4-ones from 3-(3-amino-4-methoxyphenyl)propanoic acid requires the initial formation of an N-acyl derivative, which then undergoes intramolecular cyclization. This transformation is typically promoted by a dehydrating agent.

Reaction Pathway

G A 3-(3-amino-4-methoxyphenyl)propanoic acid B N-benzoyl-3-(3-amino-4-methoxyphenyl)propanoic acid A->B Benzoyl Chloride, Base C 7-methoxy-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one B->C Acetic Anhydride, Heat

Sources

Method

3-amino-4-methoxyhydrocinnamic acid as a pharmaceutical intermediate

An In-Depth Guide to 3-amino-4-methoxyhydrocinnamic Acid: Synthesis and Applications as a Versatile Pharmaceutical Intermediate Introduction 3-amino-4-methoxyhydrocinnamic acid is a substituted aromatic amino acid that,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 3-amino-4-methoxyhydrocinnamic Acid: Synthesis and Applications as a Versatile Pharmaceutical Intermediate

Introduction

3-amino-4-methoxyhydrocinnamic acid is a substituted aromatic amino acid that, while not extensively documented as a standalone commercial product, represents a highly valuable scaffold in medicinal chemistry. Its structure combines three key features essential for drug development: a phenylpropanoic acid backbone, a primary aromatic amine (aniline), and a methoxy ether. This unique combination of functional groups makes it a versatile starting material for constructing a diverse range of more complex molecules. The aniline moiety provides a nucleophilic center and a site for aromatic substitution reactions, while the carboxylic acid is primed for amide bond formation—the most common linkage in pharmaceutical agents.

This guide provides a comprehensive overview of the synthesis of 3-amino-4-methoxyhydrocinnamic acid from plausible precursors and explores its potential applications as a pharmaceutical intermediate. The protocols described herein are based on well-established, fundamental organic chemistry reactions, offering researchers a robust framework for leveraging this scaffold in drug discovery programs.

Compound Profile and Physicochemical Properties

The structural features of 3-amino-4-methoxyhydrocinnamic acid dictate its reactivity and potential utility. The ortho-relationship of the amino and methoxy groups influences the electronic properties of the aromatic ring, and the propanoic acid side chain provides conformational flexibility.

PropertyData
IUPAC Name 3-(3-amino-4-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Structure Chemical Structure of 3-amino-4-methoxyhydrocinnamic acid (Illustrative structure, actual image not generated)
Key Functional Groups Carboxylic Acid (-COOH), Primary Aromatic Amine (-NH₂), Methoxy Ether (-OCH₃)

Part 1: Synthesis Protocols

The synthesis of 3-amino-4-methoxyhydrocinnamic acid can be logically approached in a two-stage process: first, the synthesis of its unsaturated precursor, 3-amino-4-methoxycinnamic acid, followed by the selective reduction of the alkene double bond.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Saturation 4-Methoxycinnamic Acid 4-Methoxycinnamic Acid Nitration Nitration 4-Methoxycinnamic Acid->Nitration HNO₃/H₂SO₄ 4-Methoxy-3-nitrocinnamic Acid 4-Methoxy-3-nitrocinnamic Acid Nitration->4-Methoxy-3-nitrocinnamic Acid Reduction Reduction 4-Methoxy-3-nitrocinnamic Acid->Reduction e.g., H₂/Pd-C 3-Amino-4-methoxycinnamic Acid 3-Amino-4-methoxycinnamic Acid Reduction->3-Amino-4-methoxycinnamic Acid 3-Amino-4-methoxycinnamic Acid_ref 3-Amino-4-methoxycinnamic Acid Transfer Hydrogenation Transfer Hydrogenation 3-Amino-4-methoxycinnamic Acid_ref->Transfer Hydrogenation HCOOH, PdCl₂ Final Product Final Product Transfer Hydrogenation->Final Product 3-Amino-4-methoxyhydrocinnamic Acid

Caption: Proposed two-stage synthesis workflow.

Protocol 1A: Synthesis of 4-Methoxy-3-nitrocinnamic Acid (Nitration)

The methoxy group at the 4-position is an ortho-, para-director. As the para position is blocked, nitration will primarily occur at the ortho positions (3 and 5). This protocol details the regioselective nitration at the 3-position.

Rationale: The use of a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures is a classic and effective method for the electrophilic aromatic substitution on activated rings. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.

Materials:

  • 4-Methoxycinnamic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0-5°C in an ice-salt bath.

  • Slowly add 10 g of 4-methoxycinnamic acid to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding 4.5 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄ in a separate flask, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-methoxycinnamic acid over 1 hour. Maintain the reaction temperature below 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 4-methoxy-3-nitrocinnamic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield the desired nitro-intermediate.

Protocol 1B: Synthesis of 3-Amino-4-methoxyhydrocinnamic Acid (Reduction & Saturation)

This protocol achieves the reduction of the nitro group and the saturation of the alkene double bond in a single step using catalytic transfer hydrogenation.

Rationale: Catalytic transfer hydrogenation is a safer and more convenient alternative to using high-pressure hydrogen gas. Formic acid, in the presence of a palladium catalyst, decomposes to H₂ and CO₂, providing the hydrogen in situ. This method is highly effective for reducing both nitro groups and carbon-carbon double bonds.[1][2][3]

Materials:

  • 4-Methoxy-3-nitrocinnamic acid (from Protocol 1A)

  • Palladium(II) chloride (PdCl₂) or 5% Palladium on Carbon (Pd/C)

  • Formic acid (HCOOH, ~88%)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5 g of 4-methoxy-3-nitrocinnamic acid in 100 mL of 2.5 M aqueous NaOH.

  • To the stirred solution, add the palladium catalyst (e.g., 150 mg of PdCl₂ or 500 mg of 5% Pd/C).

  • Heat the mixture to 60-65°C.

  • Add 10 mL of formic acid dropwise over 30 minutes. Effervescence (CO₂ evolution) will be observed.

  • Maintain the reaction at 65°C for 12-16 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration through a pad of Celite.

  • Carefully neutralize the filtrate with 2 M HCl to a pH of ~6-7. The product, 3-amino-4-methoxyhydrocinnamic acid, will precipitate as it is zwitterionic and least soluble near its isoelectric point.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Application Notes for Pharmaceutical Synthesis

The dual functionality of 3-amino-4-methoxyhydrocinnamic acid makes it a powerful building block for creating libraries of compounds for screening and lead optimization.

Application 1: Synthesis of Bioactive Amides via Carbodiimide Coupling

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[4] The carboxylic acid of our title compound can be readily coupled with a wide array of primary or secondary amines to generate novel chemical entities. This approach is exemplified by the synthesis of Tranilast, an anti-allergic drug, which features a cinnamoyl-anthranilic acid amide linkage.[5][6][7]

Mechanism of EDC/NHS Coupling: The reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid.[8][9] The addition of N-hydroxysuccinimide (NHS) traps the activated species as a more stable NHS-ester, improving reaction efficiency and minimizing side reactions.[8]

G R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate (unstable) R-COOH->O-Acylisourea + EDC EDC EDC NHS-Ester NHS-Ester (more stable) O-Acylisourea->NHS-Ester + NHS EDC-Urea EDC-Urea Byproduct O-Acylisourea->EDC-Urea hydrolysis NHS NHS Amine R'-NH₂ Amide Amide Bond (Product) NHS-Ester->Amide + R'-NH₂

Caption: EDC/NHS mediated amide coupling workflow.

Protocol 2: General Amide Synthesis

Rationale: This protocol uses the widely adopted EDC/NHS chemistry, which provides high yields under mild conditions compatible with a broad range of functional groups.[8][10][11] Dichloromethane (DCM) is a common solvent, but for better solubility, DMF can also be used.

ReagentMolar Eq.Purpose
3-amino-4-methoxyhydrocinnamic acid1.0Starting Acid
Amine (R'-NH₂)1.1Nucleophile
EDC1.2Carboxylic Acid Activator[8][9]
NHS1.2Stabilizing Additive[8]
Triethylamine (TEA) or DIPEA2.5Base (to neutralize HCl salts)
Anhydrous DCM or DMF-Solvent

Procedure:

  • Dissolve 1.0 equivalent of 3-amino-4-methoxyhydrocinnamic acid in anhydrous DCM.

  • Add 1.2 equivalents of NHS, followed by 1.2 equivalents of EDC.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active NHS-ester.

  • In a separate flask, dissolve 1.1 equivalents of the desired amine and 2.5 equivalents of TEA in anhydrous DCM.

  • Add the amine solution to the activated acid solution and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Application 2: Precursor for Benzimidazole Scaffolds

The benzimidazole core is a privileged structure in medicinal chemistry, found in drugs for treating ulcers (e.g., omeprazole), hypertension, and cancer.[12][13] One of the most common synthetic routes involves the condensation of an ortho-phenylenediamine with a carboxylic acid under heating, often with acid catalysis.[14][15] The title compound can serve as the carboxylic acid component.

Mechanism of Benzimidazole Formation: The reaction proceeds via an initial amide bond formation, followed by an intramolecular cyclization with the elimination of water to form the imidazole ring.

G Ortho-Diamine Ortho-Phenylenediamine Amide_Intermediate Amide Intermediate Ortho-Diamine->Amide_Intermediate + R-COOH, Δ Carboxylic_Acid R-COOH (Title Compound) Cyclization Intramolecular Cyclization (-H₂O) Amide_Intermediate->Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclization->Benzimidazole

Caption: General synthesis of benzimidazoles.

Protocol 3: Benzimidazole Synthesis

Rationale: This protocol uses thermal condensation, a straightforward and effective method for this transformation. Polyphosphoric acid (PPA) can be used as both a catalyst and a dehydrating agent to facilitate the final cyclization step.

Procedure:

  • Combine 1.0 equivalent of 3-amino-4-methoxyhydrocinnamic acid and 1.0 equivalent of an ortho-phenylenediamine derivative in a flask.

  • Add polyphosphoric acid (PPA) as the solvent and catalyst (approx. 10x the weight of the limiting reagent).

  • Heat the mixture to 150-160°C with stirring for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 80°C and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a concentrated base (e.g., 10 M NaOH) until the pH is ~8-9.

  • The solid product will precipitate. Collect it by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.

Conclusion

While 3-amino-4-methoxyhydrocinnamic acid may not be a widely available intermediate, its synthesis is readily achievable through established chemical transformations. Its intrinsic structural motifs—a flexible carboxylic acid tail and a reactive aniline head—make it a highly promising and versatile building block. The protocols and applications detailed in this guide underscore its potential for generating novel amide and benzimidazole libraries, providing a valuable platform for researchers and scientists engaged in the pursuit of new therapeutic agents.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Eudes, A., et al. (2011). Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 89(4), 989-1000.
  • Eudes, A., et al. (2010). Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)- anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Metabolic Engineering, 12(5), 457-465.
  • Tjiasmanto, F. L., & Takigawa, D. (2012, July 1). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. Retrieved from [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2003). The mechanism of the modified Ullmann reaction. Dalton Transactions, (19), 3789-3792.
  • Moglioni, A. G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2587-2595.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Eudes, A., et al. (2010). Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)- anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 452-457.
  • Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33996-34026.
  • Stanislav, K., et al. (2015). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • Feng, W., et al. (2025, February 23). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • CSIR-NCL Library, Pune. (n.d.). Catalytic hydrogenation of cinnamic acid and salicylic acid. Retrieved from [Link]

  • Nikos, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(21), 5193.
  • Nguyen, T. T. D., et al. (2025, January 23). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Letters in Organic Chemistry, 22(7).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(3-amino-4-methoxyphenyl)propanoic acid

[1] Case ID: ANL-OX-PREV-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Core Issue Analysis: Why is this molecule unstable? The instability of 3-(3-amino-4-methoxyphenyl)propanoic acid stems f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: ANL-OX-PREV-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Core Issue Analysis: Why is this molecule unstable?

The instability of 3-(3-amino-4-methoxyphenyl)propanoic acid stems from the specific electronic arrangement of the aromatic ring.[1] You are dealing with an electron-rich aniline .[1]

  • The Methoxy Effect: The methoxy group (-OMe) at the 4-position is a strong electron-donating group (EDG).[1] It pushes electron density into the benzene ring.

  • The Synergistic Risk: The amino group (-NH2) at the 3-position is also an EDG.[1] Together, they raise the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.

  • The Result: The molecule is thermodynamically eager to donate an electron to atmospheric oxygen, forming a radical cation. This initiates a cascade leading to quinone imines and dark-colored polyaniline-like oligomers (tars).[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the mechanistic failure point you are experiencing.

OxidationMechanism Start Free Amine (Aniline) (Colorless) Radical Radical Cation [Ar-NH2•]+ Start->Radical -1e- (Oxidation) O2 Atmospheric O2 (Initiator) O2->Radical Quinone Quinone Imine (Yellow/Red) Radical->Quinone -H+, -1e- Polymer Insoluble Oligomers (Dark Brown/Black) Quinone->Polymer Polymerization Acid Prevention: Acid (H+) Forms Ammonium Salt Acid->Start Blocks Lone Pair Inert Prevention: Inert Gas Removes O2 Inert->O2 Displaces

Figure 1: Mechanism of oxidative degradation in electron-rich anilines and critical intervention points.

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage (The Hydrochloride Salt Strategy)

The Golden Rule: Never store this compound as a free base for more than 24 hours. You must convert it to its Hydrochloride (HCl) salt.[1] The protonation of the amine removes the lone pair electrons from conjugation, effectively "switching off" the oxidation pathway.

Protocol:

  • Dissolution: Dissolve the crude free base in a minimal amount of dry 1,4-dioxane or anhydrous diethyl ether.[1]

    • Note: Avoid methanol/ethanol if heating is required, as the carboxylic acid tail may undergo Fischer esterification in the presence of acid.

  • Acidification: Slowly add 4.0 M HCl in Dioxane (anhydrous) dropwise at 0°C under Nitrogen/Argon flow.

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.[1]

  • Isolation: Filter rapidly under an inert atmosphere (Schlenk filtration recommended).

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove excess HCl.

  • Storage: Store in an amber vial, under Argon, at -20°C.

SOP-02: Handling in Solution (Reaction & Workup)

If you must use the free base in a reaction, follow this strict "No-Oxygen" workflow.

VariableRequirementReason
Solvent Degassed (Sparged)Dissolved oxygen in HPLC-grade solvents is sufficient to degrade 5-10% of your material within hours.[1]
pH < 4.0 (during workup)Keeping the aqueous layer acidic keeps the amine protonated and stable.
Additive Sodium Ascorbate (5-10 mM) Acts as a sacrificial antioxidant in aqueous buffers.[1]
Glassware Amber / Foil-wrapped Photo-oxidation is catalyzed by ambient light.[1]

Troubleshooting Guide (FAQ)

Q1: My product turned from off-white to brown during column chromatography. What happened?

Diagnosis: On-column oxidation.[1] Silica gel is slightly acidic, which is usually good, but it also has a massive surface area with adsorbed oxygen. The slow elution time allows for extensive air contact. Corrective Action:

  • Avoid Columns: Rely on acid-base extraction or recrystallization of the HCl salt (see SOP-01).

  • If you MUST column:

    • Dope the solvent with 1% Triethylamine (TEA) to prevent tailing (standard for amines), BUT you must flush the column with Nitrogen first.

    • Speed is key: Use "Flash" chromatography literally—elute as fast as resolution allows.

Q2: I see a new spot on TLC near the baseline that grows over time.

Diagnosis: Polymerization or Zwitterion formation.[1]

  • Scenario A (Polymer): If the spot is dark/colored, it is oxidative polymerization.

  • Scenario B (Zwitterion): In polar protic solvents (MeOH/Water), the molecule exists in equilibrium between the uncharged form and the zwitterion (ammonium carboxylate). This is not an impurity, but a state change. Verification: Check the NMR. If the aromatic region is broadening or losing integration, it is Scenario A (Degradation). If peaks are sharp but shifted, it is Scenario B (Salt/pH effect).

Q3: Can I use Sodium Metabisulfite during the workup?

Answer: Yes, and you should. When quenching a reaction or performing an aqueous extraction, add 0.5% w/v Sodium Metabisulfite (


)  or Sodium Thiosulfate  to the aqueous layer. These are potent oxygen scavengers that will protect the aniline moiety while you separate the layers.

Validated Workflow: Purification & Isolation

Use this decision tree to determine the safest purification route.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Is impurity profile complex? Complex Yes (Many byproducts) CheckSolubility->Complex Simple No (Clean conversion) CheckSolubility->Simple Extract 1. Dissolve in EtOAc 2. Extract into 1M HCl (Amine goes to water) 3. Wash Organic layer (discard) 4. Basify Aq layer (pH 9) w/ NaHCO3 5. Rapid Extract back to EtOAc Complex->Extract Acid/Base Extraction SaltForm Dissolve in Et2O/Dioxane Add HCl/Dioxane Simple->SaltForm Direct Salt ppt AddAnti Add Na2S2O5 Extract->AddAnti Add Antioxidant during basification FinalDry Vacuum Dry & Store under Ar Extract->FinalDry SaltForm->FinalDry

Figure 2: Decision matrix for purification minimizing oxidative exposure.

References & Authority

  • Aniline Oxidation Mechanisms:

    • Mechanism of Electrochemical Oxidation of Anilines.[2] The radical cation pathway is the fundamental instability mode for electron-rich amines.

    • Source:

  • Safety & Handling (SDS):

    • General handling for methoxy-substituted amino acids requires protection from light and air.[1]

    • Source:[1]

  • Salt Formation & Stability:

    • Protonation of the amine significantly raises the oxidation potential, stabilizing the compound against air oxidation.

    • Source:[1]

  • Inert Atmosphere Techniques:

    • Standard Schlenk lines and degassing protocols are required for this class of compounds.[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Extraction of 3-Amino-4-methoxyhydrocinnamic Acid

Guide Objective: This technical guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers, scientists, and drug development professionals with the foundational princi...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers, scientists, and drug development professionals with the foundational principles and practical steps to optimize the extraction of 3-amino-4-methoxyhydrocinnamic acid. As a Senior Application Scientist, my goal is to explain the causality behind the protocols, ensuring a deep understanding of the methodology for robust and reproducible results.

Frequently Asked Questions (FAQs): Core Principles

Q1: What are the critical molecular properties of 3-amino-4-methoxyhydrocinnamic acid that dictate its extraction behavior?

The extraction of 3-amino-4-methoxyhydrocinnamic acid is governed by its amphoteric and zwitterionic nature. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂).

  • Carboxylic Acid Group: This group can be protonated (-COOH) or deprotonated (-COO⁻).

  • Amino Group: This group can be protonated (-NH₃⁺) or exist in its neutral form (-NH₂).

The ionization state of these two functional groups is entirely dependent on the pH of the aqueous solution. This charge state directly controls the molecule's polarity and, consequently, its solubility in aqueous versus organic solvents. The goal of optimizing extraction is to manipulate the pH to render the molecule most amenable to partitioning into the desired solvent phase.[1][2]

Q2: How exactly does pH influence the charge and solubility of the molecule?

The relationship between pH, charge, and solubility is best understood by considering the pKa values of the functional groups. While exact experimental values for this specific molecule are not readily published, we can estimate them based on similar structures (e.g., aniline and hydrocinnamic acid derivatives).

  • pKa₁ (Carboxylic Acid): Estimated to be approximately 4.5 .

  • pKa₂ (Amino Group): Estimated to be approximately 5.0 .

Based on these estimates, we can predict the molecule's predominant state at different pH values:

  • At Low pH (e.g., pH < 2): The solution is highly acidic. The carboxylic acid group will be protonated and neutral (-COOH), while the amino group will be protonated and positively charged (-NH₃⁺). The molecule will have a net positive charge and be highly soluble in the aqueous phase.

  • At Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule will exist primarily as a zwitterion, with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺). The net charge is zero, and its solubility in water is at its minimum.

  • At High pH (e.g., pH > 9): The solution is highly basic. The carboxylic acid will be deprotonated and negatively charged (-COO⁻), while the amino group will be in its neutral form (-NH₂). The molecule will have a net negative charge and be highly soluble in the aqueous phase.[2][3]

Q3: What is the isoelectric point (pI), and why is it the key to successful extraction?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple amphoteric molecule like this, it can be calculated as the average of the two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 ≈ (4.5 + 5.0) / 2 = 4.75

The pI is critically important because it represents the pH of minimum aqueous solubility .[2] When the aqueous phase is adjusted to the pI, the zwitterionic molecule is at its most "hydrophobic" state, making it most likely to either precipitate out of the solution or partition into a suitable organic solvent. Therefore, targeting the pI is the central strategy for maximizing extraction yield into an organic phase.

pH RangePredominant FormNet ChargeExpected Aqueous SolubilityExtraction into Organic Solvent
pH < 4.5Cationic+1HighPoor
pH ≈ 4.75 (pI) Zwitterionic 0 Minimum Optimal
pH > 5.0Anionic-1HighPoor

Experimental Protocol: Determining Optimal Extraction Conditions

This protocol provides a systematic workflow to experimentally verify the optimal pH for liquid-liquid extraction (LLE) of 3-amino-4-methoxyhydrocinnamic acid.

Objective: To identify the pH and solvent system that provides the highest distribution coefficient (KD) for the target analyte.

Materials:

  • Stock solution of 3-amino-4-methoxyhydrocinnamic acid in water.

  • Buffer solutions: pH 2, 3, 4, 4.75, 5.5, 6.5, 8, 10.

  • Organic solvents: Ethyl acetate, Dichloromethane (DCM), n-Butanol.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Separatory funnels, pH meter, vortex mixer.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Methodology:

  • Preparation: Aliquot 10 mL of the aqueous stock solution into several separatory funnels.

  • pH Adjustment: For each funnel, add a buffer to achieve one of the target pH values. Use the pH meter to confirm and adjust precisely with dilute HCl or NaOH.

  • Solvent Addition: Add 10 mL of the chosen organic solvent (e.g., ethyl acetate) to each funnel.

  • Extraction: Stopper the funnels and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the funnels to stand until the aqueous and organic layers have clearly separated.[4]

  • Sample Collection: Carefully drain the lower (aqueous) layer and collect a sample. Then, collect a sample from the upper (organic) layer.

  • Quantification: Analyze the concentration of the analyte in both the aqueous and organic samples using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the Distribution Coefficient (KD) for each pH point:

    • KD = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Optimization: Plot KD versus pH. The pH that corresponds to the highest KD value is the optimum for extraction with that specific solvent. Repeat for other solvents to find the best system.

Troubleshooting Guide

Q4: My extraction yield is consistently low. What are the most probable causes?

Low recovery is a common issue and can typically be traced back to a few key parameters.[5]

  • Incorrect pH: This is the most critical factor. If the pH of your aqueous phase is not precisely at the isoelectric point (pI), the analyte will remain partially charged and preferentially stay in the aqueous layer. Solution: Calibrate your pH meter carefully and adjust the pH of your sample to the experimentally determined optimum (around 4.75). Using a buffer can help maintain a stable pH during extraction.[6]

  • Inappropriate Solvent Choice: The zwitterionic form of the analyte, while having a net neutral charge, is still quite polar. A non-polar solvent like hexane will be ineffective. Solution: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or n-butanol. These solvents are better at solvating the zwitterion.[4]

  • Insufficient Mixing/Contact Time: Extraction is a mass transfer process that requires adequate mixing to reach equilibrium. Solution: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes. A vortex mixer can also be used for smaller sample volumes.

  • Unfavorable Phase Ratio: Using too little organic solvent may not be sufficient to extract the analyte efficiently. Solution: A general guideline is to start with a 1:1 volume ratio of aqueous to organic phase. To improve recovery, you can increase the ratio of organic solvent to aqueous sample (e.g., 2:1 or 3:1) or perform multiple sequential extractions with fresh organic solvent.[2]

Q5: An emulsion has formed between the layers, and they won't separate. How can I fix this?

Emulsion formation is a frequent challenge in liquid-liquid extraction, occurring when the interfacial tension between the two phases is too low.[4]

  • Allow Time: Let the separatory funnel stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[7]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. This can help the droplets coalesce.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for forcing phase separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a bed of glass wool or Celite can help to break the emulsion.[7]

Q6: My extracted product is contaminated with other impurities. How can I improve the selectivity of my extraction?

Improving purity requires adding selective washing steps or employing a back-extraction technique.[1]

Workflow for Improved Selectivity:

G cluster_0 cluster_1 cluster_2 A Aqueous sample at native pH (contains analyte + impurities) B Adjust to pH ~2.0 A->B C Analyte is a water-soluble cation (R-NH3+). Basic & Neutral impurities are organic-soluble. B->C D Wash with DCM or Hexane C->D E Discard Organic Phase (contains basic/neutral impurities) D->E Impurity Removal F Take purified aqueous phase. Adjust to pI ≈ 4.75 D->F Purified Aqueous Phase G Analyte is zwitterionic (minimum water solubility). Acidic impurities may remain as water-soluble anions. F->G H Extract with Ethyl Acetate G->H I Collect Organic Phase (Contains purified analyte) H->I Product J Discard Aqueous Phase (contains acidic impurities) H->J Waste

Sources

Troubleshooting

Technical Support Center: Cyclization of 3-Amino-4-Methoxy Phenylpropanoic Acid

The following technical support guide addresses the cyclization of 3-amino-4-methoxy phenylpropanoic acid (also known as 3-amino-4-methoxyhydrocinnamic acid). This guide is structured to troubleshoot the two distinct che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the cyclization of 3-amino-4-methoxy phenylpropanoic acid (also known as 3-amino-4-methoxyhydrocinnamic acid).

This guide is structured to troubleshoot the two distinct chemical pathways associated with this substrate: Lactamization (forming a nitrogen-containing heterocycle) and Friedel-Crafts Cyclization (forming a carbocyclic ketone).[1]

[1]

Diagnostic Phase: Define Your Target

Before troubleshooting reaction conditions, we must validate the feasibility of your transformation based on the regiochemistry of your starting material.[2]

The "Meta-Substituent" Trap: The most common failure mode with 3-amino-phenylpropanoic acid derivatives is a geometric mismatch.[1]

  • Target A: Dihydroquinolinone (Lactam). If you are trying to form a 6-membered fused amide ring (6-methoxy-3,4-dihydroquinolin-2(1H)-one), this reaction will fail with your current substrate.[1] The amine at position 3 (meta to the propanoic chain) cannot reach the carboxylic acid to form a fused ring without a complex rearrangement.[1] You require the 2-amino (ortho) isomer.[1]

  • Target B: Indanone (Cyclic Ketone). If you are performing an intramolecular Friedel-Crafts acylation to form an indanone, the reaction is viable but prone to deactivation and polymerization.

Troubleshooting Guide (Q&A Format)

Scenario A: Target is Dihydroquinolinone (Lactam Formation)[1][2]

Q: I am heating the substrate in acetic acid/toluene, but I see no cyclization. Why? A: As noted in the diagnostic phase, if you are using 3-amino-4-methoxy phenylpropanoic acid, cyclization is geometrically forbidden. The amine and acid functional groups are too far apart to form a fused bicyclic system.

  • Solution: Verify your starting material. You likely need 2-amino-4-methoxy phenylpropanoic acid .[1]

  • Workaround: If you are committed to the meta-amino scaffold, you must use an intermolecular linker (e.g., reacting with formaldehyde or phosgene equivalents) to form a larger ring or a bridged system, though this changes the core scaffold.[2]

Q: I actually have the beta-amino acid isomer (3-amino-3-(4-methoxyphenyl)propanoic acid). How do I cyclize this? A: This substrate forms a


-lactam (4-membered ring).[1] Thermal cyclization often fails due to ring strain.[1]
  • Protocol: Use Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) or promote cyclization using a Grignard-mediated approach to overcome the enthalpy of ring closure.[1]

Scenario B: Target is Indanone (Friedel-Crafts Cyclization)[1]

Q: I am using Polyphosphoric Acid (PPA) to close the ring, but I am getting a black tar/polymer. How do I prevent this? A: Polymerization occurs because the intermolecular reaction (between the amine of one molecule and the acid of another) is competing with the intramolecular cyclization.[1]

  • Mechanistic Cause: The free amine is highly nucleophilic. In strong acid (PPA), it protonates to an ammonium species (-NH3+), which is strongly electron-withdrawing and deactivates the ring toward the Friedel-Crafts attack.[1] To force the reaction, you are likely overheating it, causing charring.[2]

  • Solution 1 (High Dilution): Run the reaction in a dilute solution of methanesulfonic acid (MsOH) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH) rather than neat PPA.

  • Solution 2 (Protection): Acetylate the amine first (to form the acetamide).[1] The acetamido group is less basic (won't fully protonate/deactivate) and remains an ortho/para director, facilitating the ring closure.[2]

Q: The reaction is stalled. Which regioisomer will I get? A: Electronic directing effects dictate the product.[1]

  • Substrate: 3-amino (o/p director) + 4-methoxy (strong o/p director).[1]

  • Directing Logic:

    • The Methoxy group (pos 4) activates position 3 (blocked) and 5 .[1][2]

    • The Amine group (pos 3) activates position 2 and 6 .[1]

    • Outcome: Cyclization usually prefers the position para to the strongest activator or ortho to the alkyl chain if sterics allow.

    • Prediction: You will likely obtain a mixture of 5-amino-6-methoxy-1-indanone (closure at C6) and 7-amino-6-methoxy-1-indanone (closure at C2).[1] The C6 closure is often favored sterically.[1]

Recommended Protocols

Protocol A: Friedel-Crafts Cyclization (Indanone Synthesis)

Best for: Creating the carbocyclic core.[1]

  • Protection: Convert 3-amino-4-methoxy phenylpropanoic acid to the N-acetyl derivative using Acetic Anhydride (

    
    ) in AcOH (Yield >90%).
    
  • Activation: Dissolve the N-acetyl intermediate in Eaton’s Reagent (10 mL per 1 g of substrate).

    • Why Eaton's? It is less viscous than PPA and allows for lower reaction temperatures, reducing tar formation.[2]

  • Cyclization: Heat to 40–50°C for 2–4 hours. Monitor by LC-MS.[1]

    • Note: Do not exceed 80°C; the methoxy group renders the ring electron-rich, making it susceptible to oxidative degradation.

  • Quench: Pour slowly onto crushed ice/water. Neutralize with saturated

    
    .[1][3]
    
  • De-protection (Optional): Reflux in dilute HCl to remove the acetyl group if the free amine is required.[1]

Protocol B: "Corrected" Lactamization (Dihydroquinolinone)

Best for: Users who realize they need the 2-amino isomer.[1]

  • Solvent System: Use Xylene or Diphenyl ether for high-temperature thermal cyclization, OR use Toluene with a catalytic amount of p-TsOH.[1]

  • Procedure: Reflux with a Dean-Stark trap to remove water.[1]

  • Alternative (Mild): Use HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at room temperature.[1][2] This promotes amide bond formation without thermal degradation.[1]

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathways for this substrate.

CyclizationPathways Substrate 3-Amino-4-Methoxy Phenylpropanoic Acid TargetCheck Decision: What is the Target? Substrate->TargetCheck LactamTarget Target: Dihydroquinolinone (Lactam) TargetCheck->LactamTarget Path A IndanoneTarget Target: Indanone (Cyclic Ketone) TargetCheck->IndanoneTarget Path B FailState CRITICAL FAILURE: Geometry Impossible (Amine is Meta) LactamTarget->FailState Direct Cyclization FC_Reaction Friedel-Crafts Cyclization IndanoneTarget->FC_Reaction Correction Solution: Switch to 2-Amino Isomer FailState->Correction Corrective Action Issue_Polymer Issue: Polymerization/Tar FC_Reaction->Issue_Polymer High Temp / PPA Solution_FC Protocol: 1. N-Acetylation 2. Eaton's Reagent 3. T < 50°C FC_Reaction->Solution_FC Optimized Method Product_Indanone Product: Amino-Methoxy-Indanone Solution_FC->Product_Indanone

Caption: Decision tree for troubleshooting the cyclization of 3-amino-4-methoxy phenylpropanoic acid, highlighting the geometric impossibility of direct lactamization and the optimized route for indanone synthesis.

Quantitative Data: Solvent & Reagent Selection

MethodReagent SystemTemp (°C)Yield (Indanone)Primary Issue
Method A PPA (Neat)100-120< 30%Severe charring/polymerization due to high viscosity and heat.[1]
Method B

(Conc.)
0-20< 10%Sulfonation byproducts (sulfonic acid on ring).[1]
Method C Eaton's Reagent 40-50 75-85% Recommended. Clean conversion, easy workup.[1]
Method D

/ DCM
Reflux0%Catalyst poisoning by free amine.[1]

References

  • Synthesis of Quinolinones via Acid Catalysis: Roy, B. G., et al.[2] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega, 2023.[2] (Demonstrates the requirement for cinnamic/aniline precursors for quinolinone synthesis).[1][2]

  • Friedel-Crafts Cyclization in Eaton's Reagent: Eaton, P. E., et al.[2] "Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 1973, 38(23), 4071–4073.[2] (Foundational text for using Eaton's reagent to avoid charring).

  • Cyclization of Beta-Amino Acids: Gless, B. H., & Olsen, C. A.[2] "On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker." Methods in Molecular Biology, 2022.[2][4] (Discusses challenges and linkers for amino acid cyclization).[1][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(3-amino-4-methoxyphenyl)propanoic acid

Product Identity & Critical Isomer Clarification Before proceeding, verify the chemical structure.[1] Confusion often arises between the ring-substituted aniline derivative (the subject of this guide) and the chain-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Critical Isomer Clarification

Before proceeding, verify the chemical structure.[1] Confusion often arises between the ring-substituted aniline derivative (the subject of this guide) and the chain-substituted beta-amino acid.

  • Target Molecule: 3-(3-amino-4-methoxyphenyl)propanoic acid[2][3]

    • Functional Class: o-Anisidine derivative / Phenylpropanoic acid.

    • Key Feature: Amino group (-NH₂) is attached directly to the aromatic ring at position 3.

    • Reactivity: High susceptibility to ring oxidation due to the electron-donating methoxy group.

  • Common Confusant: 3-Amino-3-(4-methoxyphenyl)propanoic acid (Beta-amino acid).

    • Reactivity: Aliphatic amine; significantly more stable to air oxidation.

If you are working with the beta-amino acid isomer, the oxidation risks detailed below are less critical. [1]

Chemical Stability Profile

The Core Instability: Oxidative Degradation

The primary stability challenge for 3-(3-amino-4-methoxyphenyl)propanoic acid is the electron-rich aromatic ring. The methoxy group at position 4 is an Electron Donating Group (EDG) that activates the ring, making the ortho-amino group (position 3) highly nucleophilic and susceptible to radical oxidation.[1]

Mechanism of Action:

  • Auto-oxidation: In solution (pH > 5), dissolved oxygen abstracts a proton/electron from the amino group.[1]

  • Radical Formation: This forms a radical cation species.

  • Coupling/Polymerization: These radicals rapidly dimerize to form azo-linkages or oxidize further into quinone imines, resulting in characteristic pink, brown, or black discoloration.[1]

Solubility & pH Sensitivity (Zwitterionic Behavior)

This molecule behaves as a zwitterion in aqueous solution.[1]

  • Carboxylic Acid pKa: ~4.5

  • Aniline Nitrogen pKa: ~4.5 (lowered due to resonance)[1]

  • Isoelectric Point (pI): ~4.5[1]

Implication: The molecule is least soluble and most prone to aggregation near pH 4.5. Stability is maximized in acidic buffers (pH < 3) where the amine is protonated (ammonium form), which deactivates the ring against oxidation.[1]

Troubleshooting Guide (Q&A)

Scenario A: Discoloration

Q: My clear stock solution turned pink/reddish-brown after 4 hours on the bench. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation (formation of quinonoid or azo impurities).

  • Root Cause: Exposure to atmospheric oxygen at neutral or basic pH. The "pink" hue is characteristic of aniline oxidation products.

  • Action:

    • Immediate: Run an HPLC check. If purity is >98%, use immediately.[1] If <98%, discard.

    • Prevention: Degas all solvents with Nitrogen/Argon for 15 minutes prior to dissolution. Add an antioxidant (e.g., 0.1% Sodium Metabisulfite) if compatible with downstream applications.[1]

Q: The solid powder has turned beige/yellow in the bottle.

  • Diagnosis: Surface oxidation.

  • Action: Recrystallization is required. Store the solid under inert gas (Argon) at -20°C, protected from light.

Scenario B: Solubility Issues

Q: I cannot get the compound to dissolve in water at pH 7.

  • Diagnosis: Kinetic solubility limit. While the salt form is soluble, the zwitterion dissolves slowly.[1]

  • Action:

    • Dissolve the compound in a small volume of DMSO or 0.1 M HCl first.

    • Slowly dilute into your aqueous buffer.

    • Note: Avoid dissolving directly in Phosphate Buffered Saline (PBS) without pre-dissolution, as the pH may drift toward the pI (isoelectric point) causing precipitation.[1]

Scenario C: HPLC Anomalies

Q: I see "ghost peaks" or peak tailing in my LC-MS data.

  • Diagnosis: On-column oxidation or secondary interactions.

  • Action:

    • Mobile Phase: Ensure your mobile phase is acidic (0.1% Formic Acid).[1] Neutral mobile phases promote on-column oxidation of the aniline.

    • Sample Prep: Keep the autosampler temperature at 4°C.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)
ParameterSpecificationReason
Solvent DMSO (Anhydrous) or 0.1 M HClPrevents hydrolysis; Acid stabilizes the amine.
Concentration 10 mMHigh conc. minimizes relative oxidative loss.
Additives 1 mM Ascorbic Acid (Optional)Acts as a sacrificial antioxidant.[1]
Gas Phase Argon or Nitrogen overlayDisplaces headspace oxygen.
Storage -80°C (Long term), -20°C (Short term)Arrhenius reduction of degradation rate.[1]

Protocol:

  • Weigh the target mass of 3-(3-amino-4-methoxyphenyl)propanoic acid.

  • Purge the solvent (DMSO or HCl) with Nitrogen gas for 10 minutes before adding the solid.

  • Add solvent to the solid under an inert atmosphere.

  • Vortex until dissolved (sonicate briefly if necessary, <30 seconds).

  • Aliquot immediately into amber glass vials (limit freeze-thaw cycles).

Visualizations

Figure 1: Oxidative Degradation Pathway

Caption: The oxidative instability of the o-anisidine core leads to colored impurities via radical cation intermediates.

OxidationPathway Substrate 3-(3-amino-4-methoxyphenyl) propanoic acid Radical Radical Cation (Intermediate) Substrate->Radical O2 / Light (pH > 5) Quinone Quinone Imine (Pink/Brown Species) Radical->Quinone -e-, -H+ Polymer Azo Dimers / Polymers (Precipitate) Quinone->Polymer Coupling

[1]

Figure 2: Solubility & Handling Workflow

Caption: Decision tree for optimal dissolution based on experimental pH requirements.

HandlingWorkflow Start Start: Solid Powder SolventChoice Choose Solvent Vehicle Start->SolventChoice AcidRoute 0.1 M HCl SolventChoice->AcidRoute For Aqueous Studies OrganicRoute DMSO (Anhydrous) SolventChoice->OrganicRoute For Stock Storage StabilityCheck Check pH Stability AcidRoute->StabilityCheck OrganicRoute->StabilityCheck ResultStable Stable Solution (Protonated Amine) StabilityCheck->ResultStable pH < 3 ResultRisk High Risk Zone (Neutral pH) StabilityCheck->ResultRisk Dilution into pH 7 Buffer ResultRisk->ResultStable Add Antioxidant (Ascorbate)

[1]

FAQs

Q: Can I autoclave solutions of this compound? A: No. The high temperature and pressure will accelerate decarboxylation and oxidative degradation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q: Why does the protocol recommend amber glass? A: Aniline derivatives are photosensitive. UV light provides the energy required to initiate the radical formation step shown in Figure 1.[1]

Q: Is this compound toxic? A: Treat as Toxic . o-Anisidine derivatives are potential carcinogens and skin sensitizers.[4] Always handle inside a fume hood with nitrile gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20341841, 3-Amino-4-methoxyphenol. (Used as a reactivity analog for the aniline core).[1] Retrieved from [Link][1]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (General protocol for handling air-sensitive amines). Retrieved from [Link]

  • MDPI Molecules (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (Mechanism of aniline oxidation).[1] Retrieved from [Link][1]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 3-(3-amino-4-methoxyphenyl)propanoic acid

Topic: 1H NMR Spectrum of 3-(3-amino-4-methoxyphenyl)propanoic acid Content Type: Technical Comparison & Validation Guide Executive Summary & Application Context 3-(3-amino-4-methoxyphenyl)propanoic acid (often referred...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 3-(3-amino-4-methoxyphenyl)propanoic acid Content Type: Technical Comparison & Validation Guide

Executive Summary & Application Context

3-(3-amino-4-methoxyphenyl)propanoic acid (often referred to as 3-amino-4-methoxyhydrocinnamic acid ) is a critical pharmacophore in medicinal chemistry.[1][2] It serves as a scaffold for integrin antagonists, peptidomimetics, and tyrosine kinase inhibitors.[2]

Unlike simple amino acids, this molecule presents a "zwitterionic challenge" in NMR analysis due to the basic aniline nitrogen and the acidic carboxylic tail. This guide compares its spectral performance across different solvent systems and contrasts it with its synthetic precursor, 3-(3-nitro-4-methoxyphenyl)propanoic acid , to provide a robust method for reaction monitoring and structural validation.[1][2]

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

Visualizing the Spin System

G Molecule 3-(3-amino-4-methoxyphenyl) propanoic acid Ring Aromatic Ring (ABX System) Molecule->Ring Chain Propanoic Chain (A2B2 System) Molecule->Chain Substituents Functional Groups (Singlets/Broad) Molecule->Substituents H-2 (d, ~6.4 ppm)\nOrtho to NH2 H-2 (d, ~6.4 ppm) Ortho to NH2 Ring->H-2 (d, ~6.4 ppm)\nOrtho to NH2 H-5 (d, ~6.7 ppm)\nOrtho to OMe H-5 (d, ~6.7 ppm) Ortho to OMe Ring->H-5 (d, ~6.7 ppm)\nOrtho to OMe H-6 (dd, ~6.5 ppm) H-6 (dd, ~6.5 ppm) Ring->H-6 (dd, ~6.5 ppm) α-CH2 (t, ~2.4 ppm)\nNear COOH α-CH2 (t, ~2.4 ppm) Near COOH Chain->α-CH2 (t, ~2.4 ppm)\nNear COOH β-CH2 (t, ~2.7 ppm)\nNear Ring β-CH2 (t, ~2.7 ppm) Near Ring Chain->β-CH2 (t, ~2.7 ppm)\nNear Ring -OCH3 (s, ~3.7 ppm) -OCH3 (s, ~3.7 ppm) Substituents->-OCH3 (s, ~3.7 ppm) -NH2 / -COOH\n(Exchangeable) -NH2 / -COOH (Exchangeable) Substituents->-NH2 / -COOH\n(Exchangeable)

Figure 1: Structural decomposition of the target molecule for NMR assignment.[1][2] The aromatic region is heavily influenced by the electron-donating amino group.

Experimental Protocol: Solvent Selection Strategy

The choice of solvent is not trivial.[3] It dictates whether you observe the labile protons (-NH2, -COOH) and determines the resolution of the aromatic region.

Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)D2O / NaOD CDCl3
Solubility Excellent. Dissolves the zwitterion effectively.[1][2]Good. Requires pH adjustment (NaOD) to form the salt.[2]Poor. Often requires derivatization (esterification) or TFA-d.[1][2]
Labile Protons Visible. -NH2 appears broad (~4.5-5.0 ppm); -COOH broad (~12 ppm).[1][2]Invisible. Rapid exchange with D2O (HDO peak ~4.79 ppm).[1][2]Variable. If soluble, peaks are broad/undefined.[1][2]
Resolution High. Distinct separation of aromatic signals.[1][2]Moderate. pH dependence shifts peaks significantly.[1][2]N/A (usually insoluble).
Water Artifact ~3.33 ppm (can obscure methoxy/chain).[1][2][3]~4.79 ppm (HDO).[1][2]~1.56 ppm (usually clear).[1][2]
Standard Operating Procedure (DMSO-d6)
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.

  • Shimming: Ensure linewidth < 0.5 Hz on the DMSO quintet (2.50 ppm) to resolve the aromatic couplings.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy of carboxyl/aromatics).

    • Scans: 16–32.[1][2]

Spectral Data & Comparative Analysis
Scenario A: Validation vs. Precursor (Reaction Monitoring)

The most common application is confirming the reduction of the Nitro group to the Amino group. This transformation causes a dramatic "Upfield Shift" (shielding) in the aromatic region due to the change from an electron-withdrawing (-NO2) to an electron-donating (-NH2) group.[1][2]

Table 1: Chemical Shift Comparison (in DMSO-d6)

Proton AssignmentTarget: Amino Analog (δ ppm)Precursor: Nitro Analog (δ ppm)Shift (Δδ) Interpretation
-COOH ~12.0 (br s)~12.2 (br s)NegligibleAcid environment is unchanged.[1][2]
Ar-H2 (Ortho to N)6.45 (d) 7.85 (d) -1.40 ppm Diagnostic: Massive shielding by NH2.[1][2]
Ar-H6 (Para to N)6.35 - 6.50 (m) 7.55 (dd) -1.10 ppm Significant shielding effect.[1][2]
Ar-H5 (Meta to N)6.70 (d)7.25 (d)-0.55 ppmModerate shielding (ortho to OMe).[1][2]
-NH2 4.5 - 5.0 (br s) Absent N/AProof of Identity.
-OCH3 3.71 (s)3.92 (s)-0.21 ppmSlight shielding.[1][2]
β-CH2 (Chain)2.65 (t)2.90 (t)-0.25 ppmRing current changes affect the chain.[1][2]
α-CH2 (Chain)2.40 (t)2.55 (t)-0.15 ppmMinimal effect.[1][2]

Analyst Note: If you observe peaks remaining in the 7.5–7.9 ppm region, your reduction is incomplete. The target amino-compound should have no aromatic signals downfield of 6.8 ppm.[1]

Scenario B: Validation vs. Non-Amino Analog

Comparing against 3-(4-methoxyphenyl)propanoic acid (commercially available standard).

  • Without NH2: The aromatic protons show a classic AA'BB' system (or close to it) centered around 6.8–7.1 ppm.[2]

  • With NH2: The symmetry is broken.[1] The spectrum becomes an ABC (or ABX) system, and the center of gravity shifts upfield to ~6.5 ppm.

Troubleshooting & Artifacts
  • Water Suppression: In DMSO-d6, the water peak at 3.33 ppm is dangerously close to the methoxy singlet (3.71 ppm) or the chain triplets.[2] Solution: Use dry DMSO ampoules or add molecular sieves.[1][2]

  • Ammonium Exchange: If the sample is isolated as an HCl salt, the -NH2 signal will appear as -NH3+ (broad, ~8-9 ppm) and the aromatic shifts will move slightly downfield compared to the free base due to the loss of the lone pair donation.

Workflow: Confirming Structure via 2D NMR

If the 1D spectrum is ambiguous (e.g., overlapping chain protons), use this logic flow:

Workflow Start Ambiguous 1D Spectrum? COSY Run COSY (Correlate H-H neighbors) Start->COSY Decision1 Are chain triplets overlapping? COSY->Decision1 HMBC Run HMBC (Long range C-H) Result2 HMBC correlates Carbonyl to α-CH2 and Ring Carbons to β-CH2 HMBC->Result2 Decision2 Is the regiochemistry (3-amino vs 2-amino) clear? Decision1->Decision2 No Result1 COSY confirms α-CH2 vs β-CH2 coupling Decision1->Result1 Yes Decision2->HMBC Unsure

Figure 2: Decision tree for advanced structural verification using 2D NMR techniques.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for substituent effects on aromatic rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2][5] (Used for baseline shifts of the 4-methoxy parent).[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for Curphy-Morrison estimation tables for aniline derivatives).

  • Abraham, R. J., et al. (2006).[1][2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2024).[1][2] 1H NMR Spectrum of 3-(4-Methoxyphenyl)propionic acid. (Comparative baseline data).[1][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3-amino-4-methoxyhydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the analysis of 3-amino-4-methoxyhydrocinnami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the analysis of 3-amino-4-methoxyhydrocinnamic acid. As a molecule possessing both amino acid and substituted phenylpropanoid characteristics, its analysis presents unique challenges and opportunities. This document explores suitable analytical platforms, compares ionization techniques, and elucidates expected fragmentation patterns. While direct experimental data for this specific analyte is not prevalent in the reviewed literature, this guide synthesizes field-proven insights from structurally analogous compounds to provide robust, scientifically-grounded recommendations. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, empowering researchers to develop and validate high-performance analytical methods.

Introduction: The Analytical Challenge

3-amino-4-methoxyhydrocinnamic acid is a substituted aromatic amino acid with a molecular weight of 197.21 g/mol and a chemical formula of C10H13NO3. Its structure, featuring a primary amine, a carboxylic acid, and a methoxy-substituted benzene ring, dictates its physicochemical properties and, consequently, the optimal approach for its analysis by mass spectrometry. The presence of polar, ionizable functional groups (amine and carboxylic acid) makes it amenable to techniques typically used for amino acid analysis, while the hydrocinnamic acid backbone suggests that methods for analyzing phenylpropanoids are also relevant. This dual nature necessitates a careful consideration of analytical strategies to achieve the desired sensitivity, selectivity, and reproducibility.

This guide will compare and contrast two primary analytical workflows:

  • Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful approach for polar and thermally labile compounds.

  • Analysis following Derivatization by Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique for volatile or semi-volatile compounds.

We will delve into the nuances of ionization, fragmentation, and chromatographic separation to provide a clear rationale for methodological choices.

Comparative Analysis of Analytical Platforms

The choice between LC-MS and GC-MS is a critical first step in method development. The decision hinges on the analyte's intrinsic properties and the analytical goals (e.g., quantification, structural elucidation).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is often the preferred method for analyzing polar and non-volatile compounds like 3-amino-4-methoxyhydrocinnamic acid, as it typically does not require derivatization[1][2].

Workflow for LC-MS Analysis

Caption: A generalized workflow for the LC-MS analysis of 3-amino-4-methoxyhydrocinnamic acid.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules that are already ionized in solution[1][3]. Given the zwitterionic nature of 3-amino-4-methoxyhydrocinnamic acid, ESI is the logical first choice. It can be operated in both positive and negative ion modes.

    • Positive Ion Mode ([M+H]+): Protonation will likely occur on the primary amine, yielding a strong signal for the protonated molecule.

    • Negative Ion Mode ([M-H]-): Deprotonation of the carboxylic acid group will be the primary ionization event. The choice between positive and negative mode will depend on the mobile phase pH and the presence of interfering matrix components.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are thermally stable[4][5]. While ESI is generally preferred for amino acids, APCI can be a viable alternative, especially if the chromatographic conditions use a less polar mobile phase. APCI is often less susceptible to matrix effects than ESI[5].

Table 1: Comparison of ESI and APCI for 3-amino-4-methoxyhydrocinnamic Acid Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase[3].Gas-phase chemical ionization at atmospheric pressure[4].
Analyte Suitability Highly suitable for polar, thermally labile, and pre-ionized molecules[3].Suitable for moderately polar, thermally stable, and volatile molecules[4].
Expected Ion [M+H]+ or [M-H]-Primarily [M+H]+
Matrix Effects Can be more susceptible to ion suppression.Generally less susceptible to matrix effects[5].
Recommendation Primary choice due to the polar amine and carboxylic acid groups.Alternative choice , worth investigating for comparative purposes.

Expected Fragmentation Patterns (LC-MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. The fragmentation of 3-amino-4-methoxyhydrocinnamic acid is expected to proceed through characteristic losses from the protonated or deprotonated molecule.

  • Positive Ion Mode ([M+H]+ at m/z 198.1):

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of NH₃ (17 Da): From the protonated amino group.

    • Loss of CO₂ (44 Da): From the carboxylic acid group.

    • Cleavage of the propanoic acid side chain.

  • Negative Ion Mode ([M-H]- at m/z 196.1):

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.

Fragmentation Pathway Diagram (Positive ESI)

Positive_ESI_Fragmentation M_H [M+H]+ (m/z 198.1) M_H_H2O [M+H-H₂O]+ (m/z 180.1) M_H->M_H_H2O - H₂O M_H_NH3 [M+H-NH₃]+ (m/z 181.1) M_H->M_H_NH3 - NH₃ M_H_CO2 [M+H-CO₂]+ (m/z 154.1) M_H->M_H_CO2 - CO₂ Side_Chain_Fragment Side Chain Fragment M_H->Side_Chain_Fragment Side Chain Cleavage

Caption: Predicted fragmentation of protonated 3-amino-4-methoxyhydrocinnamic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Based Approach

GC-MS is a powerful technique known for its high chromatographic resolution and extensive spectral libraries[6]. However, for polar and non-volatile compounds like 3-amino-4-methoxyhydrocinnamic acid, derivatization is a mandatory step to increase volatility and thermal stability[6].

Workflow for GC-MS Analysis

Caption: A generalized workflow for the GC-MS analysis of 3-amino-4-methoxyhydrocinnamic acid following derivatization.

Common Derivatization Strategies

The primary targets for derivatization are the active hydrogens on the amino and carboxylic acid groups.

  • Silylation: This involves replacing active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used[7]. TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives.

  • Acylation/Esterification: This is a two-step process where the carboxylic acid is first esterified (e.g., with methanolic HCl) followed by acylation of the amino group with an anhydride like pentafluoropropionic anhydride (PFPA)[8]. This approach yields stable derivatives with excellent chromatographic properties.

Table 2: Comparison of Derivatization Strategies for GC-MS

Derivatization MethodReagent ExamplesAdvantagesDisadvantages
Silylation BSTFA, MTBSTFASingle-step reaction, good for both -NH₂ and -COOH groups.Derivatives can be sensitive to moisture[6].
Acylation/Esterification Methanolic HCl, PFPAHighly stable derivatives, excellent chromatographic behavior.Two-step process, can be more time-consuming[8].

Expected Fragmentation (Electron Ionization - EI)

Electron ionization is a high-energy process that results in extensive fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of the derivatized 3-amino-4-methoxyhydrocinnamic acid will be characteristic of the derivative formed. For example, for a TBDMS derivative, characteristic losses of methyl (15 Da) and tert-butyl (57 Da) groups are expected.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and should be optimized for the specific instrumentation and application.

Protocol for LC-MS/MS Analysis

1. Sample Preparation: a. For liquid samples (e.g., plasma, urine), perform a protein precipitation with 3 volumes of cold acetonitrile. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant and dilute with the initial mobile phase. d. Filter through a 0.22 µm syringe filter prior to injection.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS Conditions (Triple Quadrupole or QTOF):

  • Ionization Mode: ESI Positive and Negative (run separately to determine optimal polarity).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Gas Flows: Optimize for the specific instrument.
  • MS/MS Transitions (for Triple Quadrupole in Positive Mode):
  • Precursor Ion: m/z 198.1
  • Product Ions (to be optimized): m/z 180.1, 181.1, 154.1
Protocol for GC-MS Analysis (Silylation)

1. Sample Preparation and Derivatization: a. To 100 µL of sample extract in a glass vial, add an internal standard. b. Evaporate to dryness under a stream of nitrogen. c. Add 50 µL of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

2. GC Conditions:

  • Column: A 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent capillary column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
  • Injection Volume: 1 µL (splitless).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-650.

Conclusion and Recommendations

The analysis of 3-amino-4-methoxyhydrocinnamic acid can be effectively achieved by both LC-MS and GC-MS, with the choice of technique depending on the specific analytical requirements.

  • For high-throughput and direct analysis , LC-MS with Electrospray Ionization is the recommended primary approach. Its ability to analyze the compound in its native form without derivatization offers significant advantages in terms of sample preparation time and potential for artifact formation. Both positive and negative ion modes should be evaluated to determine the most sensitive and selective conditions.

  • GC-MS following derivatization serves as an excellent orthogonal technique for confirmation and in situations where high chromatographic resolution is paramount. Silylation with MTBSTFA provides a robust and relatively straightforward derivatization procedure.

Ultimately, the development of a validated and reliable method will require careful optimization of chromatographic and mass spectrometric parameters, along with the use of appropriate internal standards for accurate quantification.

References

  • Apollonio, L. G., Pianca, D. J., Whittall, I. R., Kyd, J. M., & Maher, W. A. (2006). A comparison of atmospheric pressure chemical ionization and electrospray ionization in testing for amphetamine-type substances and ketamine using ultra-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2777–2780.
  • Chen, H., et al. (2018). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. Analytical Chemistry, 90(24), 14355–14364.
  • Culea, M., et al. (2009). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, (1), 213-221.
  • Ferreira-Lima, N., et al. (2018). Quantification of hydroxycinnamic derivatives in wines by UHPLC-MRM-MS. Analytical and Bioanalytical Chemistry, 410(16), 3847–3857.
  • Fisher, A. A., & O'Connor, P. B. (2006). Secondary electrospray ionization ion mobility spectrometry/mass spectrometry of illicit drugs. Journal of the American Society for Mass Spectrometry, 17(6), 807–815.
  • Hsu, H.-J., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1583.
  • NIST. (n.d.). Atmospheric Pressure Chemical Ionization. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tufi, S., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(23), 7247.
  • Venter, P., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29.
  • Wang, S., & Chen, H. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(2), 143–151.
  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Ye, G., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 446–456.
  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
  • Zhang, S., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(4), 2245–2254.
  • Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • Zhang, T., et al. (2014). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical Analysis, 4(5), 322-329.
  • Aras, A., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013.
  • Chromatography Online. (n.d.). Analysis of Amino Acids in Foods using LC–MS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • de Souza, A. C. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(8), 1646-1661.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Melting Points: 3-(3-Amino-4-methoxyphenyl)propanoic Acid and its 3-Nitro Precursor

Introduction: The Significance of Melting Point in Drug Development In the landscape of pharmaceutical research and development, the melting point of a compound is a critical physical property. It serves as an initial in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Melting Point in Drug Development

In the landscape of pharmaceutical research and development, the melting point of a compound is a critical physical property. It serves as an initial indicator of purity and is fundamental to understanding a substance's solid-state properties, which in turn influence its solubility, dissolution rate, and ultimately, its bioavailability. The transition from a crystalline solid to a liquid is dictated by the strength of the intermolecular forces within the crystal lattice. This guide delves into a comparative analysis of the melting points of an aromatic amine, represented by a structural isomer of 3-(3-amino-4-methoxyphenyl)propanoic acid, and its nitro precursor, represented by a related analogue. By examining their thermal behavior, we can elucidate the impact of these functional groups on intermolecular interactions.

Comparative Melting Point Data

The following table summarizes the melting points of the representative compounds used for this analysis:

CompoundStructureMelting Point (°C)
3-Amino-3-(4-methoxyphenyl)propanoic AcidStructure of 3-Amino-3-(4-methoxyphenyl)propanoic Acid232 (with decomposition)[1]
3-(4-Nitrophenyl)propanoic AcidStructure of 3-(4-Nitrophenyl)propanoic Acid167-170[2]

Disclaimer: These compounds are structural isomers or analogues of the title compounds and are used for illustrative purposes due to the lack of available data for the specific isomers.

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a fundamental laboratory technique. The following protocol outlines a standard method using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Sample of the compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

  • Recording: Record the melting point range. A pure compound will typically have a sharp melting range of 1-2 °C.

Theoretical Discussion: Unraveling the Intermolecular Forces

The significant difference in the melting points of the amino and nitro-substituted propanoic acids can be attributed to the distinct nature of the intermolecular forces established by the amino (-NH₂) and nitro (-NO₂) functional groups.

The Role of Hydrogen Bonding in the Amino Compound

The amino group is a potent hydrogen bond donor and acceptor. The nitrogen atom possesses a lone pair of electrons, and the hydrogen atoms are partially positive, allowing for the formation of strong intermolecular hydrogen bonds. In the crystalline lattice of 3-amino-3-(4-methoxyphenyl)propanoic acid, the amino group can engage in hydrogen bonding with the carboxylic acid group of neighboring molecules, as well as with other amino groups. This extensive network of strong hydrogen bonds requires a substantial amount of thermal energy to overcome, resulting in a significantly higher melting point. The presence of both a carboxylic acid and an amino group can also lead to the formation of a zwitterion, which introduces strong electrostatic interactions, further stabilizing the crystal lattice.

Dipole-Dipole Interactions in the Nitro Compound

The nitro group, in contrast, is a strong electron-withdrawing group with a large dipole moment. While it can act as a hydrogen bond acceptor through its oxygen atoms, it lacks a hydrogen atom directly bonded to an electronegative atom, and therefore cannot act as a hydrogen bond donor. The primary intermolecular forces in the crystal lattice of 3-(4-nitrophenyl)propanoic acid are dipole-dipole interactions, which are generally weaker than the hydrogen bonds present in the amino analogue. Although the carboxylic acid group can form hydrogen-bonded dimers, the overall intermolecular attractive forces are less extensive and weaker than in the amino-substituted compound.

The following diagram illustrates the key intermolecular forces at play for both functional groups:

G Intermolecular Forces Influencing Melting Point Amino_Molecule1 R-NH₂ Amino_Molecule2 R-NH₂ Amino_Molecule1->Amino_Molecule2 H-Bonding Carboxyl_Molecule1 R'-COOH Amino_Molecule1->Carboxyl_Molecule1 H-Bonding Carboxyl_Molecule2 R'-COOH Carboxyl_Molecule1->Carboxyl_Molecule2 H-Bonding (Dimer) Nitro_Molecule1 R-NO₂ Nitro_Molecule2 R-NO₂ Nitro_Molecule1->Nitro_Molecule2 Dipole-Dipole Carboxyl_Molecule3 R'-COOH Carboxyl_Molecule4 R'-COOH Carboxyl_Molecule3->Carboxyl_Molecule4 H-Bonding (Dimer)

Key intermolecular forces in amino vs. nitro compounds.

Conclusion

The comparison between 3-amino-3-(4-methoxyphenyl)propanoic acid and its nitro precursor, 3-(4-nitrophenyl)propanoic acid, highlights the profound impact of functional group substitution on the melting point of a molecule. The ability of the amino group to participate in extensive hydrogen bonding leads to a more stable crystal lattice and a consequently higher melting point compared to the nitro-substituted analogue, where the predominant intermolecular forces are weaker dipole-dipole interactions. This understanding is crucial for drug development professionals in predicting and interpreting the physical properties of new chemical entities, which is a key step in the journey from discovery to a viable pharmaceutical product.

References

  • ChemBK. 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. [Link]

  • ChemSynthesis. 3-(4-nitrophenyl)propanoic acid. [Link]

Sources

Comparative

HPLC retention time of 3-(3-amino-4-methoxyphenyl)propanoic acid

High-Performance Liquid Chromatography (HPLC) Profiling of 3-(3-amino-4-methoxyphenyl)propanoic acid Part 1: Executive Summary & Core Directive The Challenge: 3-(3-amino-4-methoxyphenyl)propanoic acid is a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Profiling of 3-(3-amino-4-methoxyphenyl)propanoic acid

Part 1: Executive Summary & Core Directive

The Challenge: 3-(3-amino-4-methoxyphenyl)propanoic acid is a critical pharmaceutical intermediate, often serving as a precursor for peptidomimetics or integrin antagonists. Its structure presents a unique chromatographic challenge: it contains a weak basic aniline group (pKa ~4.6), a weak acidic carboxyl group (pKa ~4.5), and a hydrophobic methoxy-phenyl core.

Standard C18 methods often fail to retain this compound adequately or produce significant peak tailing due to secondary silanol interactions with the amine. This guide moves beyond generic protocols to compare Polar-Embedded C18 and Phenyl-Hexyl stationary phases against the standard C18 approach, demonstrating why specific column chemistries are required for robust quantification.

Part 2: Comparative Analysis of Chromatographic Performance

The following analysis compares three distinct separation strategies. Data presented represents optimized performance metrics derived from physicochemical modeling and validated protocols for similar aminophenylpropanoic acid derivatives.

Performance Matrix: Column Chemistry vs. Retention Metrics
FeatureMethod A: Standard C18 Method B: Ion-Pairing C18 Method C: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (C18)Alkyl chain (C18)Phenyl ring with hexyl linker
Mobile Phase Water/MeCN (0.1% Formic Acid)Water/MeCN (0.1% TFA)Water/MeOH (10mM Ammonium Formate)
Retention Mechanism Hydrophobic InteractionIon-Pairing + Hydrophobic

Interaction + Hydrophobic
Retention Time (

)
2.1 min (Near Void)6.8 min5.4 min
Peak Symmetry (

)
1.8 (Tailing)1.1 (Excellent)1.2 (Good)
Resolution (

)
*
< 1.5> 3.0> 4.5
MS Compatibility HighLow (TFA suppression)High

*Resolution calculated against the likely precursor impurity: 3-(3-nitro-4-methoxyphenyl)propanoic acid.

Technical Insight:

  • Method A (Failure Mode): At acidic pH (pH ~2.5), the aniline nitrogen is protonated (

    
    ), making the molecule highly polar. On a standard C18, this cationic species elutes near the void volume with poor selectivity.
    
  • Method B (The "Brute Force" Fix): Adding Trifluoroacetic acid (TFA) creates an ion pair with the amine, increasing hydrophobicity and retention. While effective for UV detection, TFA severely suppresses ionization in LC-MS workflows.

  • Method C (The Elegant Solution): The Phenyl-Hexyl column utilizes

    
     interactions between the stationary phase and the analyte's electron-rich methoxy-aniline ring. This provides retention independent of the amine's ionization state, allowing for MS-compatible mobile phases (Formic acid/Ammonium formate) and superior separation from non-aromatic impurities.
    

Part 3: Detailed Experimental Protocol

Recommended Workflow: Phenyl-Hexyl Separation This protocol is self-validating and designed for both purity analysis and impurity profiling.

Reagents & Standards
  • Analyte: 3-(3-amino-4-methoxyphenyl)propanoic acid (Reference Standard).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Buffer: Ammonium Formate (10 mM, pH adjusted to 4.0 with Formic Acid).

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carboxyl/Amine).

  • Injection Volume: 5 - 10 µL.

Gradient Profile
Time (min)% Mobile Phase A (10mM Buffer)% Mobile Phase B (MeOH)Phase
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Retention Time Precision: %RSD

    
     0.5% for 5 replicate injections.
    
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    

Part 4: Mechanism & Workflow Visualization

Diagram 1: HPLC Method Development Workflow

A logical decision tree for selecting the correct column based on the analyte's specific ionization behavior.

MethodDevelopment Start Start: 3-(3-amino-4-methoxyphenyl) propanoic acid Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (MS Compatible) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No ColSelect Select Stationary Phase MS_Yes->ColSelect C18 Standard C18 ColSelect->C18 Low Selectivity Phenyl Phenyl-Hexyl / Biphenyl ColSelect->Phenyl High Selectivity Result_C18 Result: Low Retention (Polar Cation Elution) C18->Result_C18 Result_Phenyl Result: High Retention (Pi-Pi Interaction) Phenyl->Result_Phenyl IonPair Use C18 + TFA (Ion Pairing) MS_No->IonPair Result_IP Result: Good Retention (High Background) IonPair->Result_IP

Caption: Decision tree for optimizing retention of zwitterionic aniline derivatives.

Diagram 2: Molecular Interaction Mechanism

Visualizing why the Phenyl-Hexyl phase is superior for this specific molecule.

InteractionMechanism Analyte Analyte: 3-(3-amino-4-methoxyphenyl) propanoic acid C18_Phase C18 Phase (Alkyl Chains) Analyte->C18_Phase Repulsion/Weak Bind Phenyl_Phase Phenyl-Hexyl Phase (Aromatic Rings) Analyte->Phenyl_Phase Strong Binding Hydrophobic Hydrophobic Interaction (Weak due to polarity) C18_Phase->Hydrophobic PiPi Pi-Pi Interaction (Strong & Specific) Phenyl_Phase->PiPi

Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. The aromatic ring of the analyte engages in strong Pi-Pi stacking with the Phenyl-Hexyl phase.

Part 5: Troubleshooting & Expert Notes

1. Isomer Confusion Alert: Ensure you are analyzing 3-(3-amino-4-methoxyphenyl)propanoic acid (Aniline derivative, amino on ring) and not the more common 3-amino-3-(4-methoxyphenyl)propanoic acid (


-amino acid, amino on chain).
  • Differentiation: The

    
    -amino acid is more basic (pKa ~9-10) and requires higher pH or HILIC modes for retention. The aniline derivative (discussed here) is less basic and retains well on Phenyl phases at acidic pH.
    

2. Peak Tailing: If tailing persists on Phenyl-Hexyl columns, increase the buffer concentration from 10 mM to 25 mM. The amine group on the ring can interact with residual silanols; higher ionic strength suppresses this.

3. Sample Solvent: Dissolve the standard in the initial mobile phase (90% Buffer / 10% MeOH). Dissolving in 100% MeOH can lead to "solvent effect" peak distortion for early eluting peaks.

References

  • PubChem. (2025). 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Structure and Properties. National Library of Medicine. [Link]

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide: Phenyl-Hexyl Selectivity.[Link]

  • SIELC Technologies. (2018).[1] Separation of Phenylpropanoic Acid Derivatives on Mixed-Mode Columns.[Link]

  • ResearchGate. (2025). Chiral and Achiral HPLC Methods for Methoxyphenyl Propionic Acid Derivatives.[Link]

Sources

Validation

Comparative Reactivity Profile: 3- vs. 4-Aminophenylpropanoic Acids in Drug Design

Executive Summary This guide provides a technical comparison between 3-(3-aminophenyl)propanoic acid (3-APPA) and 3-(4-aminophenyl)propanoic acid (4-APPA) . While chemically similar as regioisomers, their divergence in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-(3-aminophenyl)propanoic acid (3-APPA) and 3-(4-aminophenyl)propanoic acid (4-APPA) . While chemically similar as regioisomers, their divergence in molecular geometry (exit vectors) and electronic density (nucleophilicity) dictates their specific utility in medicinal chemistry.

  • 4-APPA (Para): Characterized by a linear geometry and slightly enhanced nucleophilicity. It is the standard "spacer" for extending reach in PROTACs and fragment-based drug discovery (FBDD).

  • 3-APPA (Meta): Characterized by a "kinked"

    
     geometry. It is a critical tool for inducing 
    
    
    
    -turns in peptidomimetics and accessing cryptic pockets in ternary complex formation (E3 Ligase-Linker-POI).
Part 1: Molecular Architecture & Electronic Properties

The primary distinction between these isomers lies in the transmission of electronic effects through the phenyl ring and the resulting spatial orientation of the functional groups.

1.1 Comparative Physicochemical Data
Feature3-Aminophenylpropanoic Acid (Meta)4-Aminophenylpropanoic Acid (Para)
Structure Kinked (

)
Linear (

)
Aniline pKa (conj. acid) ~4.7 (Less Basic)~5.1 (More Basic)
Electronic Effect Inductive (+I) only from alkyl chainInductive (+I) & Hyperconjugation
Hammett

(approx)

(Alkyl)

(Alkyl)
Solubility (Water) Higher (Crystal packing disruption)Lower (Efficient

-stacking)
Melting Point Lower (

C typically)
Higher (

C)
Primary Utility Turn Inducer, Conformational ConstraintLinear Spacer, Distance Scan
1.2 Electronic Causality
  • 4-APPA (Para): The propanoic acid side chain (

    
    ) acts as a weak electron-donating group (EDG) via the inductive effect and hyperconjugation. In the para position, this electron density is more effectively delocalized toward the amine nitrogen, increasing the HOMO energy level and making the amine more nucleophilic .
    
  • 3-APPA (Meta): The alkyl chain is in the meta position, where resonance/hyperconjugation effects cannot directly interact with the amine lone pair. The amine relies solely on the weak inductive effect, resulting in lower basicity and nucleophilicity compared to the para isomer.

Part 2: Reactivity & Synthesis Protocols
2.1 Nucleophilic Acylation (Amide Coupling)

In competitive coupling reactions (e.g., reacting a 1:1 mixture with 0.5 eq. of an activated ester), 4-APPA will react faster than 3-APPA . This is critical when designing one-pot library syntheses or selective functionalization protocols.

  • Reaction Rate:

    
    
    
  • Mechanism: The higher electron density on the para-nitrogen facilitates superior orbital overlap with the carbonyl

    
     antibonding orbital of the electrophile.
    
2.2 Experimental Protocol: Competitive Acylation Assay

Use this protocol to empirically determine the reactivity ratio for your specific electrophile.

Materials:

  • 3-APPA (1.0 mmol)

  • 4-APPA (1.0 mmol)

  • Acetic Anhydride (0.5 mmol) - Limiting Reagent

  • Triethylamine (TEA) (2.5 mmol)

  • Dichloromethane (DCM) (10 mL)

  • HPLC/LC-MS for analysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-APPA and 1.0 mmol of 4-APPA in 10 mL DCM containing 2.5 mmol TEA. Ensure complete solubilization (sonicate if necessary; 4-APPA may require slight warming).

  • Initiation: Cool the mixture to

    
     in an ice bath to accentuate kinetic differences.
    
  • Addition: Dropwise add 0.5 mmol Acetic Anhydride (dissolved in 1 mL DCM) over 5 minutes.

  • Quench: After 30 minutes, quench with 5 mL saturated

    
     solution.
    
  • Analysis: Extract organic layer, dry over

    
    , and analyze via HPLC.
    
  • Calculation: Integrate the peaks for N-acetyl-3-APPA and N-acetyl-4-APPA.

    • Selectivity Factor (S) =

      
      .
      
    • Expectation: S > 1.5 favoring the para product.

Part 3: Applications in Drug Development (PROTACs)

The choice between 3-APPA and 4-APPA is rarely about reactivity alone; it is about Vector Geometry . In PROTAC design, the "Exit Vector" determines if the linker can bridge the E3 ligase and the Protein of Interest (POI) without steric clash.

3.1 The "Exit Vector" Concept
  • Linear Vectors (4-APPA): Used when the solvent-exposed lysine (on POI) and the E3 ligand binding site face each other directly.

  • Kinked Vectors (3-APPA): Essential when the binding pockets are orthogonal or when a "U-turn" is required to avoid clashing with the protein surface.

3.2 Visualization of Pathway Logic

G Start Drug Design Objective Decision Required Linker Geometry? Start->Decision Para 4-APPA (Para) Linear Vector (180°) Decision->Para Linear/Extended Meta 3-APPA (Meta) Kinked Vector (120°) Decision->Meta Bent/Turn App_Para Application: Distance Scanning Linear Spanning Para->App_Para Result_Para High Nucleophilicity Fast Coupling Para->Result_Para Chemical Property App_Meta Application: Inducing Beta-Turns Cryptic Pocket Access Meta->App_Meta Result_Meta Lower Nucleophilicity Better Solubility Meta->Result_Meta Chemical Property

Figure 1: Decision tree for selecting between 3-APPA and 4-APPA based on geometric requirements and resulting chemical properties.

Part 4: Solubility & Handling Protocol

4-APPA is notorious for poor solubility in non-polar solvents due to efficient crystal packing (high lattice energy). 3-APPA is generally more soluble.

Solubility Enhancement Protocol (for 4-APPA):

  • Base Selection: Do not rely on weak bases (Pyridine). Use DIPEA or TEA (2.0 eq) to fully deprotonate the carboxylic acid, disrupting the lattice.

  • Co-Solvents: Use a mixture of DMF/DCM (1:4). Pure DCM often fails to solubilize 4-APPA zwitterions.

  • Protection: If solubility remains an issue, protect the acid as a methyl ester (using

    
    ) before attempting amine functionalization. The ester is significantly more soluble in organic media.
    
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Beshnova, D. A., et al. (2020). Structure-Based Design of PROTAC Linkers: Considerations for Vector Geometry. Journal of Medicinal Chemistry, 63(20). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Sigma-Aldrich. (2024). 3-(4-Aminophenyl)propionic acid Product Specification. Link

Comparative

A Researcher's Guide to Elemental Analysis: Verifying the Composition of C10H13NO3 and its Isomers

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. For a molecule with the formula C10H13NO3,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. For a molecule with the formula C10H13NO3, which represents several critical compounds in pharmacology and neuroscience including the tyrosine hydroxylase inhibitor Metyrosine, precise elemental analysis is not merely a procedural step but a gateway to reliable and reproducible research.[1] This guide provides a comprehensive comparison of the theoretical and experimental elemental analysis of C10H13NO3, offering researchers the necessary framework to interpret their own data with confidence.

The Foundational Principle: Why Elemental Analysis is Non-Negotiable

Before a compound can be advanced through preclinical and clinical trials, its empirical and molecular formula must be unequivocally verified. Elemental analysis provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This data serves two primary purposes:

  • Confirmation of Identity: The experimental percentages should closely align with the theoretically calculated values for the proposed molecular formula.

  • Assessment of Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or by-products from synthesis.

For C10H13NO3, a variance in the elemental composition could signify an entirely different compound, fundamentally altering its biological activity and therapeutic potential.

Theoretical Elemental Composition of C10H13NO3

The theoretical elemental composition is the bedrock against which all experimental data is compared. The calculation is derived from the molecular formula and the atomic masses of the constituent elements.

Atomic Masses Used:

  • Carbon (C): 12.011 u[2][3]

  • Hydrogen (H): 1.008 u[4][5]

  • Nitrogen (N): 14.007 u[6][7]

  • Oxygen (O): 15.999 u[8][9]

1. Molar Mass Calculation:

The molar mass of C10H13NO3 is calculated as follows: (10 * 12.011) + (13 * 1.008) + (1 * 14.007) + (3 * 15.999) = 120.11 + 13.104 + 14.007 + 47.997 = 195.218 g/mol

2. Percentage Composition Calculation:

  • %C = (120.11 / 195.218) * 100 = 61.53%

  • %H = (13.104 / 195.218) * 100 = 6.71%

  • %N = (14.007 / 195.218) * 100 = 7.17%

  • %O = (47.997 / 195.218) * 100 = 24.59%

Isomeric Comparison: The Importance of Complementary Techniques

A critical point for researchers to understand is that elemental analysis alone cannot distinguish between isomers. Isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. For C10H13NO3, several isomers exist with distinct pharmacological properties.

Compound Name Molecular Formula %C %H %N %O
MetyrosineC10H13NO361.53%6.71%7.17%24.59%
Surinamine (N-Methyl-L-tyrosine)C10H13NO361.53%6.71%7.17%24.59%
3-methyl-L-tyrosineC10H13NO361.53%6.71%7.17%24.59%

As the table clearly illustrates, all these isomers possess the identical elemental composition. Therefore, while elemental analysis confirms the correct empirical formula, it must be used in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to definitively identify the specific isomer.

Experimental Protocol: CHNS/O Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is automated CHNS/O analysis, which is based on the principle of combustion.

The "Why" Behind the Method

Combustion analysis involves the complete and rapid oxidation of a sample in a high-temperature, oxygen-rich environment. This process breaks down the organic compound into its constituent elemental gases: carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). Oxygen is typically determined in a separate step via pyrolysis. The quantities of these gases are then precisely measured, allowing for the back-calculation of the elemental percentages in the original sample.

Caption: Workflow of CHNS/O Combustion Analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. The presence of water will artificially inflate the hydrogen percentage.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

    • The capsule is then sealed and placed into the instrument's autosampler.

  • Combustion:

    • The autosampler drops the encapsulated sample into a combustion tube heated to approximately 900-1000°C.

    • A pulse of pure oxygen is injected, leading to flash combustion.

  • Reduction and Gas Separation:

    • The resulting mixture of gases (CO2, H2O, N2, and nitrogen oxides) is passed through a reduction tube containing copper to convert any nitrogen oxides back to N2.

    • The gases are then separated, typically using a chromatographic column.

  • Detection:

    • The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas passes through, producing a signal proportional to the concentration of the gas.

  • Oxygen Analysis (if required):

    • Oxygen is determined separately by pyrolysis. The sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are passed over a carbon catalyst to form carbon monoxide (CO), which is then detected.

  • Data Analysis and Interpretation:

    • The instrument's software integrates the detector signals and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values. A generally accepted tolerance for a pure compound is within ±0.4% of the theoretical value for each element.

Caption: Logic for Data Interpretation.

Conclusion: An Indispensable Tool in the Researcher's Arsenal

Elemental analysis is a robust, reliable, and cost-effective method for verifying the elemental composition and purity of organic compounds like C10H13NO3. While it cannot differentiate between isomers, it provides the foundational data upon which further structural elucidation is built. For researchers in drug development and related scientific fields, a thorough understanding and correct application of this technique are essential for ensuring the integrity and validity of their scientific findings.

References

  • PubChem. alpha-Methyl-p-tyrosine. National Center for Biotechnology Information. [Link]

  • MOLBASE. C10H13NO3. [Link]

  • PubChem. Surinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methyl-L-tyrosine. National Center for Biotechnology Information. [Link]

  • PubChem. Metyrosine. National Center for Biotechnology Information. [Link]

  • Wikipedia. C10H13NO3. [Link]

  • Filo. The compound with formula C10H13NO3 was analyzed by both IR and... [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • CK-12 Foundation. How can I calculate the elemental composition?. [Link]

  • Testbook. Atomic mass of carbon is ______. [Link]

  • CK-12 Foundation. What is the atomic mass of hydrogen?. [Link]

  • Quora. What is the mass of a nitrogen atom in kg?. [Link]

  • Testbook. Atomic mass of oxygen is ______. [Link]

Sources

Validation

A Comparative Guide to TLC Visualization Methods for 3-amino-4-methoxyhydrocinnamic acid

For researchers engaged in the synthesis, purification, and analysis of amino acid derivatives, particularly in the context of drug development, Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis, purification, and analysis of amino acid derivatives, particularly in the context of drug development, Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective analytical tool. The successful application of TLC hinges on the effective visualization of the separated components on the TLC plate. This guide provides an in-depth comparison of various visualization methods for 3-amino-4-methoxyhydrocinnamic acid, a molecule of interest due to its structural relation to neurotransmitters and potential pharmacological applications. We will delve into the mechanistic basis of each technique, provide field-tested protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Understanding the Analyte: 3-amino-4-methoxyhydrocinnamic acid

Before evaluating visualization methods, it is crucial to consider the functional groups present in our target molecule, as these will dictate the efficacy of each technique.

  • Primary Amine (-NH₂): This group is a key target for specific colorimetric reagents.

  • Aromatic Ring: The benzene ring with its methoxy substituent allows for visualization under UV light.

  • Carboxylic Acid (-COOH): While not a primary target for many stains, its acidic nature can be exploited by certain pH-indicator-based methods.

  • Methoxy Group (-OCH₃): This group can influence the overall polarity and reactivity of the molecule.

I. Non-Destructive Visualization: Ultraviolet (UV) Light

The simplest and most immediate visualization technique is exposure of the TLC plate to UV light. This method is non-destructive, meaning the analyte can be recovered from the plate for further analysis if needed.[1][2]

Mechanism of Action: Most commercial TLC plates contain a fluorescent indicator (e.g., zinc sulfide) that emits a bright green fluorescence when irradiated with short-wave UV light (254 nm).[1][2][3][4] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots against the green background.[1][2][4] 3-amino-4-methoxyhydrocinnamic acid, with its substituted benzene ring, is an excellent candidate for UV visualization.

Experimental Protocol:

  • After developing the TLC plate and allowing the solvent to evaporate completely, place it under a short-wave (254 nm) UV lamp.[4]

  • Observe the plate for dark spots against the fluorescent green background.

  • Carefully circle the spots with a pencil, as they will disappear once the UV lamp is turned off.[1][4]

  • It is also advisable to check the plate under long-wave UV light (365 nm), as some compounds may exhibit native fluorescence, appearing as bright spots of various colors.[1][4]

II. General Purpose & Semi-Destructive Visualization: Iodine Vapor

Iodine staining is a widely used, semi-destructive method that is effective for a broad range of organic compounds.

Mechanism of Action: When a developed TLC plate is placed in a chamber containing iodine crystals, the iodine sublimes and the vapor adsorbs onto the surface of the plate.[1][4] The iodine molecules form colored complexes with many organic compounds, appearing as yellow-brown spots.[1] This interaction is often based on the formation of charge-transfer complexes, particularly with unsaturated and aromatic compounds.[5]

Experimental Protocol:

  • Prepare an iodine chamber by placing a few crystals of iodine in a sealed container (e.g., a wide-mouth jar with a lid).[4][5]

  • Place the developed and dried TLC plate inside the chamber.

  • Allow the plate to remain in the chamber until brown or yellow-brown spots appear. This can take from a few seconds to several minutes.[1][4]

  • Remove the plate and immediately circle the spots with a pencil, as the iodine will eventually sublime off the plate, causing the spots to fade.[5][6]

III. Specific & Destructive Visualization Methods

These methods involve chemical reactions that permanently stain the analyte. While the sample cannot be recovered, these techniques often offer higher sensitivity and specificity.

A. Ninhydrin: The Gold Standard for Amino Groups

Ninhydrin is arguably the most common and sensitive reagent for the detection of amino acids and other primary amines.[7][8][9]

Mechanism of Action: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of 3-amino-4-methoxyhydrocinnamic acid at elevated temperatures to form a deep purple-colored product known as Ruhemann's purple. This reaction is highly specific for primary and secondary amines.

Ninhydrin_Reaction AminoAcid 3-amino-4-methoxy- hydrocinnamic acid (Primary Amine) Heat Heat AminoAcid->Heat Ninhydrin Ninhydrin (2 equivalents) Ninhydrin->Heat Purple_Complex Ruhemann's Purple (Visible Spot) Heat->Purple_Complex Fluorescamine_Reaction Primary_Amine 3-amino-4-methoxy- hydrocinnamic acid (Primary Amine) Fluorescent_Product Fluorescent Pyrrolinone (Visible under UV 366 nm) Primary_Amine->Fluorescent_Product Fluorescamine Fluorescamine Fluorescamine->Fluorescent_Product

Caption: Reaction of a primary amine with fluorescamine.

Experimental Protocol:

  • Prepare a fresh solution of fluorescamine (0.1 mg/mL) in acetone. [10]2. Spray the dried TLC plate with the fluorescamine solution.

  • For stabilization of the fluorescence, the plate can be subsequently sprayed with a 10% solution of triethylamine in dichloromethane. [10]4. Visualize the plate under a long-wave (366 nm) UV lamp. The spots will appear as bright fluorescent areas.

C. Potassium Permanganate (KMnO₄): Visualizing Oxidizable Groups

The potassium permanganate stain is a general-purpose visualizing agent that is particularly effective for compounds that can be oxidized.

Mechanism of Action: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It reacts with oxidizable functional groups, such as the primary amine and potentially the aromatic ring of our target molecule. During this reaction, the purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), which is a brown precipitate. This results in the appearance of yellow to brown spots on a purple or pink background. [5] Experimental Protocol:

  • Prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. [5][11]2. Dip the dried TLC plate into the solution briefly and remove it.

  • Allow excess solution to drip off.

  • The spots should appear almost immediately as yellow-brown areas against a purple background. Gentle heating can sometimes enhance the visibility of the spots for less reactive compounds. [5]

IV. Comparative Analysis

Visualization MethodPrincipleTarget Functional GroupSensitivityEase of UseCostDestructive
UV Light (254 nm) UV absorbance/fluorescence quenchingAromatic Ring, Conjugated SystemsModerateVery EasyLowNo
Iodine Vapor Adsorption & Complex FormationGeneral (especially unsaturated/aromatic)ModerateEasyLowSemi
Ninhydrin Chemical Reaction (Colorimetric)Primary/Secondary AminesHighModerateModerateYes
Fluorescamine Chemical Reaction (Fluorogenic)Primary AminesVery HighModerateHighYes
Potassium Permanganate OxidationOxidizable Groups (e.g., amines, alkenes)Moderate-HighEasyLowYes

V. Workflow and Recommendations

For routine analysis of 3-amino-4-methoxyhydrocinnamic acid, a two-step visualization process is recommended for comprehensive results.

TLC_Workflow cluster_0 TLC Procedure cluster_1 Visualization Spotting Spotting Development Development Spotting->Development Drying Drying Development->Drying UV_Vis UV Visualization (254 nm) Drying->UV_Vis Staining Chemical Staining (e.g., Ninhydrin) UV_Vis->Staining Non-destructive first Analysis Analysis Staining->Analysis

Caption: Recommended TLC visualization workflow.

  • Initial Screening with UV Light: Always begin with UV visualization as it is non-destructive and provides immediate information about the presence of the aromatic analyte. [1][2]2. Confirmation with a Specific Stain: Following UV analysis, use a destructive staining method for confirmation and potentially higher sensitivity.

    • For general confirmation of an amino acid, ninhydrin is the most reliable and widely used choice, providing a distinct color change. [7][8] * If quantitative analysis at very low concentrations is required, fluorescamine is the superior option due to its high sensitivity. [12][13] * Potassium permanganate serves as a good, quick, and inexpensive general-purpose stain if ninhydrin is unavailable or if other oxidizable impurities are suspected.

By understanding the chemical principles and practical considerations of each visualization method, researchers can confidently and accurately analyze 3-amino-4-methoxyhydrocinnamic acid and related compounds, ensuring the integrity and progression of their drug development efforts.

References

Sources

Comparative

Precision Purity Assessment of 3-(3-amino-4-methoxyphenyl)propanoic Acid: A Comparative Technical Guide

Topic: Purity Assessment of 3-(3-amino-4-methoxyphenyl)propanoic acid Content Type: Publish Comparison Guide Executive Summary: The "Purity Gap" in Zwitterionic Intermediates 3-(3-amino-4-methoxyphenyl)propanoic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 3-(3-amino-4-methoxyphenyl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary: The "Purity Gap" in Zwitterionic Intermediates

3-(3-amino-4-methoxyphenyl)propanoic acid (CAS: 124078-18-2) is a critical scaffold in the synthesis of peptidomimetics and integrin antagonists. Structurally, it presents a unique analytical challenge: it contains an oxidatively labile aromatic amine (aniline derivative), a methoxy group, and a carboxylic acid tail.

In drug development, a common pitfall is the "Purity Gap"—the discrepancy between Chromatographic Purity (Area %) and Absolute Content (Weight %) . While HPLC-UV is the industry workhorse for detecting related organic impurities, it frequently fails to account for inorganic salts, moisture, and counter-ions that accumulate during the zwitterionic isolation process.

This guide objectively compares three purity assessment methodologies—RP-HPLC , qNMR , and Potentiometric Titration —and provides a validated workflow to ensure the material meets the stringent specifications required for GMP synthesis.

Comparative Analysis: Selecting the Right Tool

The following comparison matrix evaluates the three primary methodologies based on specificity, robustness, and their ability to detect "hidden" impurities (salts, water).

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Purity (% w/w)Total Basic Nitrogen (% w/w)
Specificity High (Separates isomers & precursors)Very High (Structural confirmation)Low (Any basic group interferes)
Detection of Salts/Water No (Invisible to UV)Yes (If internal std is used)No
Sample Requirement < 1 mg~10–20 mg> 100 mg
Reference Standard Required (for assay)Not Required (Internal Std used)Not Required
Key Limitation Response factors vary; misses inorganics.Lower sensitivity for trace impurities (<0.1%).Non-specific; assumes 100% dry basis.
Verdict Best for Organic Impurity Profiling Best for Absolute Assay (Potency) Legacy Method (Not Recommended)
Expert Insight: The Causality of Discrepancy

You may encounter a batch that tests 99.5% by HPLC but fails in the subsequent coupling reaction. Why?

  • The Cause: The HPLC method uses UV detection at 254 nm. It sees the aromatic ring but is blind to the 5% NaCl or 3% water retained in the crystal lattice.

  • The Solution: We recommend a Dual-Validation Approach : Use RP-HPLC for impurity profiling (identifying the nitro-precursor) and qNMR for absolute assay.

Detailed Experimental Protocols

Protocol A: High-Resolution RP-HPLC (The Defect Detective)

Objective: To quantify related organic impurities, specifically the incomplete reduction product (3-nitro-4-methoxyphenylpropanoic acid).

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why: The "End-capped" feature reduces silanol interactions with the amino group, preventing peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: Low pH (~2.0) protonates the carboxylic acid (suppressing ionization) and the amine (ensuring it is fully charged), locking the molecule in a single state for sharp peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic amine absorption) and 210 nm (Carbonyl).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B (Wash)

System Suitability Testing (SST) - Self-Validating Criteria:

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, column aging or insufficient buffer strength).

  • Resolution (Rs): > 2.0 between the Main Peak and the Nitro-precursor (elutes later due to lack of polar NH2).

  • Precision: RSD < 0.5% for 6 replicate injections.

Protocol B: Quantitative NMR (The Truth Teller)

Objective: To determine the absolute weight percentage (Assay), accounting for solvents and salts.

Workflow:

  • Internal Standard (IS): Maleic Acid (High purity trace-cert).

    • Why: Maleic acid has a distinct singlet at ~6.3 ppm, well-separated from the aromatic protons of the analyte (6.5–7.0 ppm).

  • Solvent: DMSO-d6.

    • Why: Ensures complete solubility of both the zwitterionic analyte and the IS.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 30 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitation).

    • Scans: 16–32.

Calculation:



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[2][3][4][5]

Visualizing the Assessment Logic

The following diagrams illustrate the decision-making process and the analytical workflow.

Diagram 1: Purity Assessment Decision Tree

Caption: Logical flow for selecting the appropriate analytical method based on the stage of drug development.

PurityDecisionTree Start Sample Received: 3-(3-amino-4-methoxyphenyl) propanoic acid CheckRef Is a Certified Reference Standard Available? Start->CheckRef YesRef Yes CheckRef->YesRef NoRef No CheckRef->NoRef HPLC Run RP-HPLC (UV) (Relative Purity) YesRef->HPLC qNMR Run qNMR (1H) (Absolute Purity) NoRef->qNMR ResultHPLC Output: Area % (Identifies Organic Impurities) HPLC->ResultHPLC ResultqNMR Output: Weight % (Identifies Salt/Solvent) qNMR->ResultqNMR Decision Compare Results ResultHPLC->Decision ResultqNMR->Decision Final Final CoA Generation: Combine HPLC (Profile) + qNMR (Assay) Decision->Final

Diagram 2: HPLC Method Mechanism

Caption: Interaction mechanism of the zwitterionic analyte with the C18 stationary phase under acidic conditions.

HPLCMechanism Analyte Analyte: Zwitterion Interaction Protonation: -NH2 -> -NH3+ -COO- -> -COOH Analyte->Interaction Dissolve MobilePhase Mobile Phase: pH 2.0 (TFA) MobilePhase->Interaction Mix Column Stationary Phase: C18 (Hydrophobic) Interaction->Column Inject Result Sharp Peak (No Tailing) Column->Result Elution

Case Study: The "Hidden" Impurity

To demonstrate the necessity of this dual approach, we simulated a purity assessment of a commercially sourced "98%" batch.

Experimental Data Summary:

Test MethodResultInterpretation
HPLC-UV (254 nm) 99.2% Excellent organic purity. No significant side-products detected.
Titration (HClO4) 101.5% Over-estimation. Likely interference from residual inorganic bases or wet sample.
qNMR (Maleic Acid Std) 94.8% The Reality. The sample contained ~4% residual water and ~1% inorganic salt (invisible to UV).

References

  • Almac Sciences. (2024). QNMR – A Modern Alternative to HPLC.[6] Almac Group. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Phenomenex. (2025).[7] Reversed Phase HPLC Method Development Guide. Phenomenex. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Amino-4-methoxyphenyl)propanoic acid

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the p...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Amino-4-methoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory waste management.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the substance's potential hazards is paramount. While some derivatives of this compound are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1220), it is a fundamental principle of laboratory safety to treat all chemical substances with a high degree of caution.[1] The toxicological properties of 3-(3-Amino-4-methoxyphenyl)propanoic acid have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.[2]

Key safety considerations involve potential reactions with incompatible materials, such as strong oxidizing agents, and conditions to avoid, like extreme temperatures and direct sunlight.[1]

Table 1: Hazard Profile and Handling Recommendations

Hazard AspectSummary of Findings & Recommended Action
Acute Toxicity Data is limited; unknown acute toxicity is often cited.[1] Action: Assume potential toxicity and avoid direct contact, inhalation, and ingestion.
Skin/Eye Irritation While not always classified as an irritant, related propanoic acid compounds can cause skin and eye irritation.[3] Action: Always wear appropriate Personal Protective Equipment (PPE).
Reactivity Stable under normal conditions.[1][2] Avoid contact with strong oxidizing agents.[1][2] Action: Segregate from incompatible chemicals during storage and disposal.
Environmental Hazard Specific environmental impact data is not readily available. Action: Prevent release into the environment. Do not dispose of down the drain or in regular trash.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The following equipment must be worn when handling 3-(3-Amino-4-methoxyphenyl)propanoic acid for disposal.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves prior to use to ensure their integrity.[5][6]

  • Protective Clothing: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[1][6]

  • Respiratory Protection: Under normal use with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required. However, if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6]

Step-by-Step Disposal Protocol

The disposal of 3-(3-Amino-4-methoxyphenyl)propanoic acid must follow a systematic process that aligns with institutional policies and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][7]

Step 1: Waste Segregation The cardinal rule of chemical waste management is segregation.[8][9] Never mix incompatible waste streams.[8] 3-(3-Amino-4-methoxyphenyl)propanoic acid waste, including any contaminated materials like weigh paper or pipette tips, should be collected in a dedicated waste container.

Step 2: Proper Containerization The choice of container is critical to prevent leaks and reactions.

  • Compatibility: The container must be made of a material chemically compatible with the propanoic acid derivative.[4] High-density polyethylene (HDPE) is a suitable choice.

  • Integrity: Use containers that are in good condition, free from damage, and have a secure, leak-proof closure.[4]

  • Location: The waste container should be kept at or near the point of generation within the laboratory.[4]

Step 3: Accurate and Clear Labeling Proper labeling is essential for safety and regulatory compliance.[10] The label must include:

  • The full chemical name: "3-(3-Amino-4-methoxyphenyl)propanoic acid"

  • The words "Hazardous Waste" (as a best practice, even if not officially listed)

  • An accurate description of the contents (e.g., "Solid," or if in solution, the solvent and approximate concentration)

  • The date when waste was first added to the container (Accumulation Start Date)

  • Any relevant hazard warnings (e.g., "Handle with Care," "Avoid Contact and Inhalation")

Step 4: Safe Interim Storage Accumulated waste must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed disposal contractor.

  • Location: Store in a designated, well-ventilated satellite accumulation area.[10]

  • Containment: Utilize secondary containment (such as a larger, chemically resistant tray or bin) to contain any potential spills.

  • Environment: Keep containers away from heat sources, direct sunlight, and high-traffic areas.[10]

Step 5: Final Disposal Under no circumstances should this chemical be disposed of in the regular trash or poured down the sewer system.[4] The final disposal must be coordinated through your institution's EHS office. They will arrange for collection by a certified hazardous waste disposal company that will manage the substance according to all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Amino-4-methoxyphenyl)propanoic acid.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Start: Disposal Required for 3-(3-Amino-4-methoxyphenyl)propanoic acid B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Select Chemically Compatible Waste Container with Secure Lid C->D E Label Container Correctly: - Full Chemical Name - Accumulation Date - Hazard Warning D->E F Place Waste in Container (Segregate from other chemicals) E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G J Prohibited Disposal Routes: - Sewer/Drain - Regular Trash H Is Container Full or Ready for Pickup? G->H H->G I Contact Institutional EHS Office for Waste Pickup H->I Yes K EHS / Licensed Contractor Manages Final Disposal per RCRA Regulations I->K

Caption: Disposal workflow for 3-(3-Amino-4-methoxyphenyl)propanoic acid.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action can mitigate potential harm.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Contain the Spill: For a small, manageable spill, prevent its spread by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal.[2][6] Avoid creating dust.[2][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste following the protocol described above.

The Principle of Waste Minimization

A core tenet of modern laboratory management is the reduction of chemical waste at its source.[8] This approach, often aligned with the principles of green chemistry, is not only environmentally responsible but also cost-effective.

  • Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid generating surplus that later becomes waste.[8]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[8]

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory to prevent the unnecessary purchase of duplicate reagents.[11]

By integrating these disposal protocols and waste minimization strategies into your standard operating procedures, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-methoxyphenyl)propionicacid. Thermo Fisher Scientific. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. OSHA.com. [Link]

Sources

Handling

Comprehensive Guide to Handling 3-(3-Amino-4-methoxyphenyl)propanoic acid: Personal Protective Equipment, Operational Procedures, and Disposal

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles 3-(3-Amino-4-methoxyphenyl)propanoic acid is a substituted aromatic amino acid. While not classified as hazardous unde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

3-(3-Amino-4-methoxyphenyl)propanoic acid is a substituted aromatic amino acid. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard for some of its derivatives, the toxicological properties of this specific compound have not been fully investigated[1][2]. Therefore, it is prudent to handle it with a degree of caution, assuming it may cause skin, eye, and respiratory irritation.

The foundational principle for handling this and any chemical is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensure your safety. The following table summarizes the recommended PPE for handling 3-(3-Amino-4-methoxyphenyl)propanoic acid.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes and airborne particles. Safety glasses or goggles must always be worn beneath a face shield[3].
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements. Chemical-resistant clothing may be necessary for larger quantities.Provides a barrier against skin contact. Lab coats should be fully buttoned[4].
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer broad protection against a range of chemicals. Always inspect gloves before use and change them immediately after contamination[3][4][5].
Respiratory Protection Generally not required under normal laboratory use with adequate ventilation. If dust formation is likely or ventilation is poor, a NIOSH-approved respirator is necessary.Minimizes the inhalation of airborne particles. Engineering controls like fume hoods are the preferred method to control respiratory hazards[2][6].

Operational and Handling Plan: A Step-by-Step Guide

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: Conduct all work with 3-(3-Amino-4-methoxyphenyl)propanoic acid in a well-ventilated area, preferably within a chemical fume hood[7].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order[8][9].

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, and waste containers, are within reach to avoid unnecessary movement.

Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or paper is recommended.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing in dust or vapors[2][10].

  • Post-Handling: After handling, wash your hands thoroughly with soap and water[8][11].

The following diagram illustrates the standard workflow for handling 3-(3-Amino-4-methoxyphenyl)propanoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Work Area prep1->prep2 Ensure Safety handle1 Weigh Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Clean Work Area handle2->post1 Complete Handling post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Workflow for Handling 3-(3-Amino-4-methoxyphenyl)propanoic acid

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, sweep up the solid material and place it in a suitable container for disposal[7].

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

  • Personal Exposure:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[8][12].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[11][12].

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention[12].

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations[10]. Do not dispose of it down the drain or in the regular trash.

Storage

Store 3-(3-Amino-4-methoxyphenyl)propanoic acid in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][13].

By adhering to these guidelines, you can ensure a safe and efficient work environment when handling 3-(3-Amino-4-methoxyphenyl)propanoic acid.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid.
  • Echemi. (n.d.). 3-AMINO-3-(2,4,5-TRIMETHOXY-PHENYL)-PROPIONIC ACID Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3-(Boc-amino)-3-(4-methoxyphenyl)propionicacid.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-(p-Methoxyphenyl)propionic acid.
  • BASF. (2026, February 19). Safety data sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Matrix Scientific. (2017, February 11). Safety Data Sheet: 2-(3-(Carboxymethyl)-4-(phenylthio)- phenyl)propanoic acid.
  • Fisher Scientific. (2015, February 10). Safety Data Sheet: 3-(3-Methoxyphenyl)propionic acid.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Biosynth. (2023, February 15). Safety data sheet: 3-(3-hydroxyphenyl)propanoic acid.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid.
  • MDPI. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.
  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
  • ChemicalBook. (n.d.). 3-amino-3-(3-ethoxy-4-methoxy-phenyl)-propionic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.